Mao-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C42H54N4O4 |
|---|---|
Molecular Weight |
678.9 g/mol |
IUPAC Name |
6-[(2-methoxyphenyl)methylamino]-N-[4-[2-[4-[6-[(2-methoxyphenyl)methylamino]hexanoylamino]phenyl]ethyl]phenyl]hexanamide |
InChI |
InChI=1S/C42H54N4O4/c1-49-39-15-9-7-13-35(39)31-43-29-11-3-5-17-41(47)45-37-25-21-33(22-26-37)19-20-34-23-27-38(28-24-34)46-42(48)18-6-4-12-30-44-32-36-14-8-10-16-40(36)50-2/h7-10,13-16,21-28,43-44H,3-6,11-12,17-20,29-32H2,1-2H3,(H,45,47)(H,46,48) |
InChI Key |
LCXUWGQUUVIMKB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNCCCCCC(=O)NC2=CC=C(C=C2)CCC3=CC=C(C=C3)NC(=O)CCCCCNCC4=CC=CC=C4OC |
Origin of Product |
United States |
Foundational & Exploratory
Mechanism of Action of Monoamine Oxidase B (MAO-B) Inhibitors: A Technical Guide
This guide provides a detailed examination of the mechanism of action of Monoamine Oxidase B (MAO-B) inhibitors, intended for researchers, scientists, and professionals in drug development. It covers the core function of the MAO-B enzyme, the specifics of its inhibition, quantitative data on inhibitor potency, and relevant experimental methodologies.
Core Function and Characteristics of Monoamine Oxidase B (MAO-B)
Monoamine Oxidase B (MAO-B) is a critical enzyme in the central nervous system and peripheral tissues.[1] It is a flavoenzyme bound to the outer membrane of mitochondria, where it plays a pivotal role in the catabolism of monoamine neurotransmitters and other biogenic amines.[1][2][]
The primary function of MAO-B is to catalyze the oxidative deamination of its substrates. This biochemical reaction involves the removal of an amine group, converting the monoamine into its corresponding aldehyde and ammonia.[4] This process is crucial for regulating the concentration of neuroactive and vasoactive amines.[1] The activity of MAO-B produces reactive oxygen species (ROS), such as hydrogen peroxide, which can contribute to cellular damage.[1][2] Elevated levels of MAO-B are associated with aging and neurodegenerative conditions like Parkinson's disease (PD) and Alzheimer's disease (AD).[1]
Substrate Specificity: MAO-B exhibits preferential degradation for certain substrates, which distinguishes it from its isoenzyme, MAO-A. While both enzymes metabolize dopamine, MAO-B shows a higher affinity for phenethylamine and benzylamine.[1][4] In contrast, MAO-A preferentially metabolizes serotonin, norepinephrine, and epinephrine.[4] This substrate specificity is fundamental to the targeted therapeutic applications of MAO-B inhibitors.
Mechanism of MAO-B Inhibition
MAO-B inhibitors are drugs that block the activity of the MAO-B enzyme.[5][6] By inhibiting this enzyme, they prevent the breakdown of monoamine neurotransmitters, particularly dopamine, within the brain.[5][7] This action leads to an increase in the concentration of dopamine available in the synaptic cleft, which can then bind to postsynaptic receptors and help alleviate symptoms associated with dopamine deficiency.[5][8] This mechanism is the cornerstone of their use in treating Parkinson's disease, where they can be used as an early monotherapy or as an adjunct to levodopa treatment to reduce motor fluctuations.[5][9]
The inhibition can be either irreversible, forming a covalent bond with the enzyme, or reversible.[10][11] Irreversible inhibitors, such as selegiline and rasagiline, require the synthesis of new enzyme molecules to restore activity.[][11]
Caption: Dopaminergic synapse showing MAO-B action and its inhibition.
Quantitative Data on MAO-B Inhibitors
The potency and efficacy of MAO-B inhibitors are quantified using metrics such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values are crucial for comparing different compounds and for guiding drug development.
Table 1: IC₅₀ Values for Novel Investigational MAO-B Inhibitors This table presents the in vitro enzyme inhibitory activity for five novel compounds identified through computational screening.
| Compound | IC₅₀ Value (µM) |
| Compound 1 | 0.37 |
| Compound 2 | 3.67 |
| Compound 3 | 0.55 |
| Compound 5 | 13.6 |
| Compound 6 | 6.82 |
| Data sourced from an enzyme-based assay targeting MAO-B protein.[12] |
Table 2: Comparative Potency and Selectivity of Clinically Used Inhibitors This table highlights key parameters for established MAO-B inhibitors.
| Inhibitor | Type | Potency Comparison | Daily Dose (PD) | Metabolism Notes |
| Selegiline | Irreversible, Selective (at low doses) | - | 5–10 mg | Metabolized to R(-)amphetamine and R(-)methamphetamine[11] |
| Rasagiline | Irreversible, Selective | 3–15 times more potent than selegiline[13] | 1 mg | No amphetamine-like metabolites[11] |
| Safinamide | Reversible, Selective | - | - | A recently introduced reversible inhibitor[11] |
| Data compiled from preclinical and clinical studies.[11][13] |
Experimental Protocols for MAO-B Inhibition Analysis
The characterization of MAO-B inhibitors relies on robust and reproducible experimental assays. A common method is the fluorometric screening assay, which detects hydrogen peroxide (H₂O₂), a byproduct of the MAO-B enzymatic reaction.
Protocol: Fluorometric MAO-B Inhibitor Screening Assay
This protocol provides a high-level overview of a typical high-throughput screening method.[14]
-
Preparation of Reagents:
-
Reconstitute the MAO-B enzyme, a high-sensitivity probe, the MAO-B substrate (e.g., tyramine), and a developer solution in the provided MAO-B assay buffer.
-
Prepare serial dilutions of the test inhibitors to 10 times the final desired concentration.
-
-
Assay Plate Setup:
-
In a 96-well plate, add 10 µL of each test inhibitor dilution to its assigned wells.
-
Prepare control wells: an "Inhibitor Control" (using a known inhibitor like selegiline), an "Enzyme Control" (buffer only, no inhibitor), and a "Blank Control" (no enzyme).
-
-
Enzyme and Inhibitor Incubation:
-
Prepare a fresh MAO-B Enzyme Solution by diluting the reconstituted enzyme in the assay buffer.
-
Add 50 µL of the Enzyme Solution to the wells containing test inhibitors, the Inhibitor Control, and the Enzyme Control.
-
Incubate the plate for 10 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
-
Substrate Reaction:
-
Prepare the MAO-B Substrate Solution, which includes the substrate, the probe, and the developer.
-
Add 40 µL of the Substrate Solution to all wells.
-
-
Measurement and Analysis:
-
Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) using a microplate reader.
-
Continue measurements until the fluorescence value in the most active well begins to level off.
-
Calculate the rate of reaction (slope) for each well from the linear portion of the fluorescence vs. time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the Enzyme Control and calculate the IC₅₀ value.
-
Caption: Workflow for a fluorometric MAO-B inhibitor screening assay.
Other Biophysical Techniques: In addition to activity assays, biophysical methods like isothermal titration calorimetry (ITC) and thermal shift assays are employed to gain deeper insights into the binding thermodynamics and modality of reversible and irreversible inhibitors.[10]
Classification of MAO Inhibitors
MAO inhibitors can be classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding to the enzyme. This classification is critical for understanding their therapeutic profiles and potential side effects.
Caption: Classification of Monoamine Oxidase Inhibitors.
Selective MAO-B inhibitors are preferred for treating Parkinson's disease because they enhance dopamine levels while leaving intestinal MAO-A activity intact.[15] This selectivity avoids the "cheese effect"—a hypertensive crisis that can occur when non-selective or MAO-A inhibitors are taken with foods rich in tyramine, as MAO-A is responsible for metabolizing dietary tyramine.[16][13]
References
- 1. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 2. proteopedia.org [proteopedia.org]
- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 5. MAO-B Inhibitors | Parkinson's Foundation [parkinson.org]
- 6. MAO-B inhibitors (rasagiline, selegiline, safinamide) | Parkinson's UK [parkinsons.org.uk]
- 7. Deciphering MAO-B Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Monoamine Oxidase-B Inhibitors for the Treatment of Parkinson’s Disease: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. karger.com [karger.com]
- 16. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
Unveiling the Landscape of Monoamine Oxidase Inhibitors: A Technical Guide
A Note on the Subject: Initial searches for a specific compound designated "mao-in-3" did not yield information on a singular, publicly documented molecule. This technical guide will therefore provide a comprehensive overview of the discovery, synthesis, and core principles of Monoamine Oxidase (MAO) inhibitors, a significant class of therapeutic agents. We will use illustrative examples from the scientific literature to provide the requested in-depth analysis, including quantitative data, experimental protocols, and pathway visualizations, thereby offering a framework applicable to the study of any specific MAO inhibitor.
Introduction to Monoamine Oxidase and its Inhibition
Monoamine oxidases (MAO) are a family of enzymes crucial to the metabolism of monoamine neurotransmitters in the central nervous system and peripheral tissues.[1][2] These enzymes, specifically MAO-A and MAO-B, are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of key signaling molecules such as serotonin, norepinephrine, and dopamine.[3][4] Dysregulation of MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression and Parkinson's disease, making them a prime target for therapeutic intervention.[5][6]
MAO inhibitors (MAOIs) are compounds that block the activity of these enzymes, leading to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft.[3] The development of MAOIs began with the serendipitous discovery of the antidepressant effects of iproniazid in the 1950s.[1] Since then, research has focused on developing inhibitors with greater selectivity for either the MAO-A or MAO-B isoform to improve therapeutic efficacy and reduce side effects.[1][7]
Discovery and Design Strategies for MAO Inhibitors
The discovery of novel MAOIs employs a variety of medicinal chemistry approaches, broadly categorized as ligand-based and receptor-based design strategies.[5]
-
Ligand-Based Design: This approach utilizes the structural information of known active ligands to design new compounds. Techniques include pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, and quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activity.[5]
-
Receptor-Based Design: With the elucidation of the three-dimensional structures of MAO-A and MAO-B, structure-based drug design has become a powerful tool.[8] This approach involves docking candidate molecules into the active site of the enzyme in silico to predict their binding affinity and orientation. This allows for the rational design of inhibitors with high potency and selectivity.[9][10]
Natural products have also served as a rich source of inspiration for the discovery of new MAOIs, with compounds from various classes, including alkaloids, flavonoids, and coumarins, demonstrating inhibitory activity.[][12]
Synthesis of a Representative MAO Inhibitor: 3-Phenylcoumarin Derivative
To illustrate the synthetic process, we will consider a class of potent and selective MAO-B inhibitors: 3-phenylcoumarins.[13] The general synthetic scheme for these compounds is outlined below.
General Synthetic Workflow
Detailed Experimental Protocol
The following is a representative protocol for the synthesis of a 3-phenylcoumarin derivative, adapted from methodologies described in the literature.[13]
Materials:
-
Substituted salicylaldehyde (e.g., 2-hydroxy-3-methoxybenzaldehyde)
-
Phenylacetic anhydride
-
Triethylamine
-
Ethanol
Procedure:
-
A mixture of the substituted salicylaldehyde (1.0 eq), phenylacetic anhydride (1.2 eq), and triethylamine (1.5 eq) is refluxed in ethanol for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 3-phenylcoumarin product.
-
The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Analysis of MAO Inhibition
The potency and selectivity of newly synthesized compounds are determined through in vitro enzyme inhibition assays. The most common metrics are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
In Vitro MAO Inhibition Data for Representative Compounds
| Compound Class | Specific Compound Example | Target | IC50 (nM) | Ki (nM) | Selectivity Index (SI) | Reference |
| 3-Phenylcoumarin | Compound 2 (6-bromo-8-methoxy-3-(4'-methoxyphenyl)coumarin) | MAO-B | 1.35 | - | >74,074 | [13] |
| Quinoxaline | Compound 4e | MAO-A | - | - | High | [9] |
| Quinoxaline | Compound 9g | MAO-A | - | - | High | [9] |
| Indole-5,6-dicarbonitrile | Compound 27 | MAO-A | 147 | - | - | [7] |
| Pyrrolo[3,4-f]indole-5,7-dione | Compound 28a | MAO-A | 250 | - | - | [7] |
| Pyrrolo[3,4-f]indole-5,7-dione | Compound 28b | MAO-B | 581 | - | - | [7] |
| Thiazolylhydrazone | Compound 41b | MAO-B | - | 24.2 | 147.1 | [7] |
Note: "-" indicates data not specified in the provided search results. The Selectivity Index (SI) is typically calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B) or vice versa, depending on the target selectivity.
Experimental Protocol for MAO Inhibition Assay
A common method for determining MAO activity is a fluorometric or spectrophotometric assay.[14][15][16]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[8]
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)[15]
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
Test compound (inhibitor) at various concentrations
-
Detection reagent (e.g., Amplex Red)[14]
-
Horseradish peroxidase (HRP)
-
96-well microplate
-
Microplate reader
Procedure:
-
The MAO enzyme (A or B) is pre-incubated with various concentrations of the test compound in phosphate buffer in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).
-
The production of H2O2, a byproduct of the deamination reaction, is measured. In the presence of HRP, the Amplex Red reagent reacts with H2O2 to produce the highly fluorescent resorufin.[14]
-
The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
The IC50 value is calculated by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Mechanism of Action
MAO inhibitors exert their therapeutic effects by modulating the levels of monoamine neurotransmitters. The inhibition of MAO-A and MAO-B has distinct downstream consequences due to their different substrate specificities.[4][17]
MAO-A Inhibition Pathway
Inhibition of MAO-A primarily leads to an increase in the levels of serotonin and norepinephrine, and to a lesser extent, dopamine.[1] This is the principal mechanism behind the antidepressant effects of MAO-A inhibitors.[18]
MAO-B Inhibition Pathway
Selective inhibition of MAO-B results in a more pronounced increase in dopamine levels, as MAO-B is the primary isoform responsible for dopamine metabolism in certain brain regions.[7] This makes selective MAO-B inhibitors a cornerstone in the treatment of Parkinson's disease, as they help to alleviate dopamine deficiency.[6]
Conclusion
The discovery and synthesis of MAO inhibitors represent a classic example of modern drug development, integrating principles of medicinal chemistry, molecular modeling, and detailed biological evaluation. While the specific entity "this compound" remains elusive in the public domain, the methodologies and principles outlined in this guide provide a robust framework for the investigation of any novel MAO inhibitor. Future research in this field will likely focus on the development of inhibitors with even greater selectivity and novel mechanisms of action to further improve therapeutic outcomes and minimize adverse effects.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychscenehub.com [psychscenehub.com]
- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 5. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Three-dimensional structure of human monoamine oxidase A (MAO A): Relation to the structures of rat MAO A and human MAO B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploring new selective 3-benzylquinoxaline-based MAO-A inhibitors: design, synthesis, biological evaluation and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Measurement of MAO-A Enzymatic Activity [bio-protocol.org]
- 17. [Discovery of monoamine oxidase forms A and B] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
An In-depth Technical Guide to Monoamine Oxidase (MAO) Inhibitors
Disclaimer: A diligent search of scientific literature and public databases did not yield information on a specific compound designated "Mao-IN-3." It is possible that this is an internal, non-public code name or a misnomer. This guide, therefore, provides a comprehensive overview of the broader class of Monoamine Oxidase (MAO) inhibitors, tailored to researchers, scientists, and drug development professionals.
Monoamine oxidase inhibitors (MAOIs) are a class of drugs that inhibit the activity of one or both of the two monoamine oxidase enzymes: MAO-A and MAO-B.[1][2] These enzymes are crucial for the metabolism of monoamine neurotransmitters in the brain and other tissues.[2][3] Historically developed as the first generation of antidepressants, their application has expanded to the treatment of neurodegenerative disorders like Parkinson's disease.[1][4]
Core Function and Mechanism of Action
MAO enzymes are flavin-containing enzymes located on the outer mitochondrial membrane.[] They catalyze the oxidative deamination of monoamines, converting them into their corresponding aldehydes, a process that also produces hydrogen peroxide and ammonia.[] This enzymatic action is a key pathway for the degradation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[3][4]
MAOIs function by blocking the action of these enzymes, thereby increasing the concentration of monoamine neurotransmitters in the synaptic cleft, which is believed to be the primary mechanism behind their therapeutic effects in depression.[3][4]
There are two main isoforms of the MAO enzyme with different substrate specificities and inhibitor sensitivities:
-
MAO-A: Preferentially metabolizes serotonin and norepinephrine. Its inhibition is primarily associated with antidepressant effects.[1]
-
MAO-B: Primarily metabolizes dopamine and phenylethylamine.[1] Selective inhibition of MAO-B is a therapeutic strategy for Parkinson's disease.[6]
MAOIs can be classified based on their selectivity for the MAO-A or MAO-B isoform and the reversibility of their binding to the enzyme.[7] Irreversible inhibitors form a covalent bond with the enzyme, leading to a long-lasting effect that requires the synthesis of new enzyme molecules to restore activity.[3] Reversible inhibitors, on the other hand, bind non-covalently and their effects diminish as the drug is cleared from the body.[7]
Signaling Pathway of MAO Inhibition
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. drugs.com [drugs.com]
- 4. americanaddictioncenters.org [americanaddictioncenters.org]
- 6. Monoamine Oxidase Inhibitors (MAO-Is) Mnemonic [picmonic.com]
- 7. APA Dictionary of Psychology [dictionary.apa.org]
An In-depth Technical Guide to the Target Protein Interaction of MAO-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
MAO-IN-3 is a reversible and competitive inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), enzymes critical in the metabolism of monoamine neurotransmitters.[1] This guide provides a comprehensive overview of the interaction between this compound and its target proteins, including quantitative interaction data, detailed experimental protocols for assessing this interaction, and a review of the signaling pathways modulated by MAO-A and MAO-B.
Target Proteins: Monoamine Oxidase A and B
Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[2][3] This process is crucial for the regulation of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][3]
-
MAO-A preferentially deaminates serotonin, norepinephrine, and epinephrine.[2] Its inhibition is a key strategy in the treatment of depression and anxiety disorders.[5]
-
MAO-B primarily metabolizes phenylethylamine and benzylamine, and also acts on dopamine.[2] Inhibitors of MAO-B are utilized in the management of Parkinson's disease and Alzheimer's disease.[5]
Quantitative Interaction Data
The inhibitory activity of this compound against its target proteins has been quantified through various in vitro assays. The following tables summarize the available data for "this compound (Compound 5)" and a related selective inhibitor, "MAO-B-IN-3".
Table 1: Inhibitory Activity of this compound (Compound 5)
| Target | Inhibition Constant (Ki) | IC50 | Assay System |
| MAO-A | 0.6 µM | - | Recombinant Human Enzyme |
| MAO-B | 0.2 µM | - | Recombinant Human Enzyme |
| LN-229 Glioblastoma Cells | - | 0.8 µM | Cell Proliferation Assay |
Data sourced from InvivoChem.[1]
Table 2: Inhibitory Activity of MAO-B-IN-3
| Target | IC50 | Ki | Assay System |
| MAO-B | 96 nM | - | Recombinant Human Enzyme |
| 5-HT6R | - | 696 nM | HEK293 cells expressing h5-HT6R |
| MAO-A | 3% inhibition at 1 µM | - | Recombinant Human Enzyme |
Data sourced from MedchemExpress.[6]
Signaling Pathways
The therapeutic effects of MAO inhibitors are a direct consequence of their modulation of monoamine neurotransmitter levels, which in turn affects numerous downstream signaling pathways.
MAO-A Signaling Pathway
Inhibition of MAO-A leads to an increase in the synaptic concentration of serotonin, norepinephrine, and dopamine.[4] This potentiation of monoaminergic neurotransmission is central to its antidepressant and anxiolytic effects. The degradation of biogenic amines by MAO-A also produces reactive oxygen species (ROS), which can trigger mitogenic signaling pathways involving MMP-2 and the sphingolipid pathway.[7]
MAO-B Signaling Pathway
MAO-B is a key enzyme in the degradation of dopamine in the brain.[2] Its inhibition increases dopaminergic tone, which is beneficial in Parkinson's disease. The expression of the MAO-B gene can be regulated by the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) signaling pathways.[8][9]
Experimental Protocols
The characterization of this compound's interaction with MAO-A and MAO-B involves determining its inhibitory potency, typically by measuring the IC50 value. Spectrophotometric and fluorometric assays are commonly employed for this purpose.
Spectrophotometric Assay for MAO Activity and Inhibition
This method relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[8][9]
Materials:
-
Recombinant human MAO-A or MAO-B enzyme
-
This compound (or other test inhibitor)
-
Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or a specific substrate like kynuramine for MAO-A and benzylamine for MAO-B)[10][11]
-
Horseradish peroxidase (HRP)
-
4-Aminoantipyrine
-
Vanillic acid
-
Phosphate buffer (pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490-570 nm[1][8]
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to the desired concentration in phosphate buffer.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
Assay Reaction:
-
To each well of a 96-well plate, add the appropriate volume of phosphate buffer.
-
Add a fixed volume of the diluted enzyme solution to each well.
-
Add a fixed volume of the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C).[12]
-
Prepare a reaction mixture containing the substrate, HRP, 4-aminoantipyrine, and vanillic acid in phosphate buffer.
-
Initiate the reaction by adding the reaction mixture to each well.
-
-
Data Acquisition: Measure the increase in absorbance at the appropriate wavelength (e.g., 498 nm) over time using a microplate reader.[9] The rate of the reaction is proportional to the MAO activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.[13]
-
Fluorometric Assay for MAO Activity and Inhibition
This assay is generally more sensitive than the spectrophotometric method and also detects H₂O₂ production.[12]
Materials:
-
Same as the spectrophotometric assay, but instead of 4-aminoantipyrine and vanillic acid, a fluorometric probe (e.g., a reagent that reacts with H₂O₂ in the presence of HRP to produce a fluorescent product like resorufin) is used.[12]
-
Microplate reader with fluorescence detection capabilities (e.g., excitation at 530-560 nm and emission at 590 nm for resorufin).[12]
Procedure:
The procedure is analogous to the spectrophotometric assay, with the following key differences:
-
Reaction Mixture: The reaction mixture contains the fluorometric probe instead of the colorimetric reagents.
-
Data Acquisition: The increase in fluorescence is measured over time.
-
Sensitivity: This method can detect lower levels of MAO activity.[12]
Conclusion
This compound is a dual inhibitor of MAO-A and MAO-B, with potential applications in conditions where modulation of monoamine neurotransmitter levels is desired. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of this and similar compounds. Understanding the intricate signaling pathways of MAO-A and MAO-B is crucial for the rational design and development of novel inhibitors with improved efficacy and safety profiles.
References
- 1. cellbiolabs.com [cellbiolabs.com]
- 2. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 3. evotec.com [evotec.com]
- 4. MAOA gene: MedlinePlus Genetics [medlineplus.gov]
- 5. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase (MAO) Inhibitor Screening Kit Sigma-Aldrich [sigmaaldrich.com]
- 7. A spectrophotometric assay for monoamine oxidase activity with 2, 4-dinitrophenylhydrazine as a derivatized reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. brieflands.com [brieflands.com]
- 9. A continuous spectrophotometric assay for monoamine oxidase and related enzymes in tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cellbiolabs.com [cellbiolabs.com]
- 13. courses.edx.org [courses.edx.org]
In-Depth Technical Guide: Structural Analogs of Mao-IN-3 as Monoamine Oxidase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analogs of Mao-IN-3, a potent and selective inhibitor of monoamine oxidase B (MAO-B). This document details the core structure of this compound, its known biological activity, and explores the structure-activity relationships (SAR) of related pyrazole-piperazine derivatives. Detailed experimental protocols for the synthesis of related compounds and for the enzymatic inhibition assays are provided. Furthermore, this guide includes visualizations of the key signaling pathways affected by MAO-B inhibition, offering a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting neurodegenerative diseases.
Introduction to Monoamine Oxidase B (MAO-B) and its Inhibition
Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities. MAO-B is primarily located in the outer mitochondrial membrane of glial cells in the brain and is predominantly involved in the metabolism of dopamine.
The enzymatic degradation of dopamine by MAO-B is a critical process in neurotransmitter regulation. Dysregulation of this pathway has been implicated in the pathophysiology of several neurodegenerative disorders, most notably Parkinson's disease, which is characterized by the progressive loss of dopaminergic neurons. Inhibition of MAO-B can increase the synaptic availability of dopamine, providing symptomatic relief. Furthermore, the catalytic cycle of MAO-B produces hydrogen peroxide, a reactive oxygen species that can contribute to oxidative stress and neuronal damage. Therefore, inhibiting MAO-B may also offer a neuroprotective effect.
This compound, identified as (1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-(2-methoxyethyl)piperazin-1-yl)methanone, is a selective inhibitor of MAO-B with a reported half-maximal inhibitory concentration (IC50) of 96 nM. Its pyrazole-piperazine core structure serves as a valuable scaffold for the design of novel MAO-B inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Core Structure and Known Analogs of this compound
The chemical structure of this compound is characterized by a central pyrazole ring substituted with a 4-fluorophenyl group at the N1 position and a carbonyl-linked piperazine moiety at the C4 position. The piperazine ring is further substituted with a 2-methoxyethyl group.
While specific publications detailing a wide range of direct structural analogs of this compound are limited, the broader class of pyrazole-piperazine derivatives has been explored for various biological targets. Structure-activity relationship (SAR) studies on related heterocyclic compounds as MAO-B inhibitors provide valuable insights into the key structural features influencing potency and selectivity.
Structure-Activity Relationship (SAR) of Related Pyrazole and Piperazine Derivatives
Studies on various classes of MAO-B inhibitors containing pyrazole and piperazine moieties have highlighted several key structural determinants for activity:
-
The Pyrazole Core: The pyrazole ring serves as a crucial scaffold for orienting the key pharmacophoric features. Substitutions at the N1 and C4 positions are critical for interaction with the enzyme's active site.
-
N1-Aryl Substitution: The nature and substitution pattern of the aryl group at the N1 position of the pyrazole ring significantly influence potency and selectivity. Electron-withdrawing groups, such as the fluoro substituent in this compound, are often favored.
-
C4-Carbonyl-Piperazine Linker: The carbonyl group and the piperazine ring act as a linker to position a substituent in a specific region of the MAO-B active site. The rigidity and length of this linker are important for optimal binding.
-
Piperazine N4-Substitution: The substituent on the distal nitrogen of the piperazine ring plays a significant role in modulating the physicochemical properties and biological activity of the compounds. The 2-methoxyethyl group in this compound likely contributes to its potency and pharmacokinetic profile. Variations in this substituent can be explored to optimize properties such as solubility, metabolic stability, and blood-brain barrier penetration.
Quantitative Data of Related MAO-B Inhibitors
While a comprehensive table of direct this compound analogs is not publicly available, the following table summarizes the MAO-B inhibitory activity of selected pyrazoline and piperazine-containing compounds from the scientific literature to illustrate the potential for this chemical space.
| Compound ID | Chemical Structure/Description | MAO-B IC50 (µM) | MAO-B Ki (µM) | Selectivity Index (SI) for MAO-B over MAO-A | Reference |
| This compound | (1-(4-fluorophenyl)-1H-pyrazol-4-yl)(4-(2-methoxyethyl)piperazin-1-yl)methanone | 0.096 | - | High | [MedChemExpress] |
| EH7 | 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole | 0.063 | 0.034 | 133.0 | [1] |
| PC10 | Piperazine-substituted chalcone with a p-fluorophenyl group | 0.65 | 0.63 | 48.3 | [2] |
| PC11 | Piperazine-substituted chalcone with a p-trifluoromethylphenyl group | 0.71 | 0.53 | 49.2 | [2] |
Experimental Protocols
General Synthesis of (1-Aryl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone Derivatives
The synthesis of the core scaffold of this compound and its analogs can be achieved through a multi-step process. A general synthetic route is outlined below.
Workflow for the Synthesis of (1-Aryl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone Derivatives
Caption: General synthetic workflow for pyrazole-piperazine derivatives.
Step 1: Synthesis of 1-Aryl-1H-pyrazole-4-carboxylic Acid
-
To a solution of an appropriate aryl hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add a 1,3-dicarbonyl compound (1.0 eq) bearing a carboxylate or its precursor at the 2-position.
-
Reflux the reaction mixture for 4-12 hours until the starting materials are consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude pyrazole-4-carboxylate ester is then hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water or NaOH in methanol/water).
-
Acidify the reaction mixture with aqueous HCl to precipitate the 1-aryl-1H-pyrazole-4-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to afford the desired product.
Step 2: Amide Coupling with N-Substituted Piperazine
-
To a solution of the 1-aryl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) (1.1 eq) and a tertiary amine base (e.g., triethylamine or diisopropylethylamine) (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired N-substituted piperazine (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the final (1-aryl-1H-pyrazol-4-yl)(4-substituted-piperazin-1-yl)methanone derivative.
MAO-B Inhibition Assay Protocol (Fluorometric)
This protocol is a general guideline for determining the in vitro inhibitory activity of compounds against human MAO-B using a fluorometric method. Commercial kits are available and their specific instructions should be followed.
Workflow for Fluorometric MAO-B Inhibition Assay
Caption: Workflow for a typical fluorometric MAO-B inhibition assay.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B substrate (e.g., tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, Amplex Red)
-
Test compounds and a known MAO-B inhibitor (e.g., selegiline) as a positive control
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the MAO-B enzyme, substrate, HRP, and fluorescent probe in the assay buffer according to the manufacturer's instructions or established laboratory protocols.
-
Compound Dilution: Prepare a serial dilution of the test compounds and the positive control in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
MAO-B enzyme solution
-
Test compound dilution or control solution
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Reaction Initiation: Add the substrate/HRP/probe mixture to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~535 nm and an emission wavelength of ~590 nm.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathways
MAO-B plays a crucial role in the metabolic pathways of key neurotransmitters, primarily dopamine. Its inhibition leads to an increase in the levels of these neurotransmitters in the brain.
Dopamine Metabolism Pathway
Caption: Simplified dopamine metabolism pathway and the site of action for this compound.
Inhibition of MAO-B by this compound and its analogs prevents the conversion of dopamine to 3,4-dihydroxyphenylacetaldehyde (DOPAL), thereby increasing the concentration of dopamine available for synaptic transmission.
Conclusion
This compound and its structural analogs based on the pyrazole-piperazine scaffold represent a promising class of selective MAO-B inhibitors. The information provided in this technical guide, including structure-activity relationships, synthetic strategies, and bioassay protocols, serves as a valuable resource for the rational design and development of novel therapeutic agents for the treatment of Parkinson's disease and other neurodegenerative disorders. Further optimization of this scaffold has the potential to yield clinical candidates with enhanced efficacy, selectivity, and safety profiles.
References
In Vitro Enzymatic Assay of Monoamine Oxidase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro enzymatic assay for the characterization of monoamine oxidase (MAO) inhibitors. Due to the absence of specific public domain data for a compound designated "Mao-IN-3," this document will utilize a representative potent MAO-B inhibitor, a benzothiazole derivative, to illustrate the core principles and methodologies. This guide details the mechanism of action of MAO enzymes, outlines detailed experimental protocols for determining inhibitory activity, presents quantitative data in a structured format, and visualizes key experimental workflows and signaling pathways.
Introduction to Monoamine Oxidase (MAO)
Monoamine oxidases (MAO) are a family of flavin adenine dinucleotide (FAD)-dependent enzymes located on the outer mitochondrial membrane.[1][2] They play a crucial role in the central nervous system by catalyzing the oxidative deamination of various endogenous and exogenous amines, including key neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2] This catalytic activity is vital for maintaining the delicate balance of these neurotransmitters.
There are two primary isoforms of MAO: MAO-A and MAO-B.[3]
-
MAO-A preferentially metabolizes serotonin and norepinephrine.[3]
-
MAO-B primarily catabolizes phenylethylamine and benzylamine, and is also involved in the breakdown of dopamine.[1][3]
Dysregulation of MAO activity has been implicated in a variety of neurological disorders, including depression, anxiety, Parkinson's disease, and Alzheimer's disease.[2][4] Consequently, inhibitors of MAO are of significant therapeutic interest. These inhibitors can be classified as either reversible or irreversible and can exhibit selectivity for either MAO-A or MAO-B.[3][5] The development of potent and selective MAO inhibitors is a key objective in neuropharmacology.
Mechanism of Action of MAO Inhibition
MAO inhibitors exert their effects by binding to the MAO enzyme and preventing it from metabolizing its substrates.[3] This leads to an increase in the concentration of monoamine neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission. The inhibition can be competitive, non-competitive, or uncompetitive, which can be determined through kinetic studies such as Lineweaver-Burk plots.[4] Irreversible inhibitors typically form a covalent bond with the FAD cofactor or an amino acid residue in the active site of the enzyme.[3]
Signaling Pathway of MAO-B in a Neuron
Caption: Signaling pathway illustrating MAO-B activity and inhibition.
In Vitro Enzymatic Assay for MAO Inhibitors
The in vitro enzymatic assay is a fundamental tool for determining the potency and selectivity of MAO inhibitors. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[6]
Experimental Protocol
This protocol is a generalized procedure based on common spectrophotometric methods for assessing MAO activity.[7]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)[7]
-
Test inhibitor (e.g., a benzothiazole derivative)
-
Reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the test and reference inhibitors in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the inhibitors in phosphate buffer.
-
Prepare stock solutions of the MAO enzymes and substrates in phosphate buffer.
-
-
Assay Reaction:
-
In a 96-well microplate, add the following to each well:
-
Phosphate buffer
-
A specific concentration of the test inhibitor or reference inhibitor.
-
MAO-A or MAO-B enzyme solution.
-
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
-
Detection:
-
Measure the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength for the chosen substrate and its product. The rate of the reaction is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
-
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of MAO Enzymatic Activity by Spectrophotometric Direct Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Early Studies on Mao-IN-3's Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial research on Mao-IN-3, a reversible and competitive inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). This document collates quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a foundational resource for professionals in the fields of oncology and neuropharmacology.
Core Findings on this compound (Compound 5)
This compound, also identified as Compound 5 in seminal research, has demonstrated potent inhibitory activity against both MAO-A and MAO-B isoforms. Furthermore, early studies have highlighted its significant antiproliferative effects on glioblastoma cells, suggesting its potential as a therapeutic agent in oncology.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the initial characterization of this compound.
| Parameter | MAO-A | MAO-B | Reference |
| Ki (μM) | 0.6 | 0.2 | [1] |
| Table 1: Inhibitory constants (Ki) of this compound for human recombinant MAO-A and MAO-B. |
| Cell Line | Parameter | Value (μM) | Reference |
| LN-229 (Glioblastoma) | GI50 | 0.8 | [2] |
| Table 2: Antiproliferative activity (GI50) of this compound on the human glioblastoma cell line LN-229. |
Experimental Protocols
This section details the methodologies employed in the early studies of this compound to determine its inhibitory and antiproliferative activities.
MAO-A and MAO-B Inhibition Assay
The enzymatic activity of human recombinant MAO-A and MAO-B was assessed using a continuous spectrophotometric method.
-
Substrate: Kynuramine is utilized as a common substrate for both MAO-A and MAO-B.[3][4]
-
Principle: MAO enzymes catalyze the deamination of kynuramine, leading to the formation of 4-hydroxyquinoline.[5] The rate of formation of this product is monitored by measuring the increase in absorbance at 316 nm.[4]
-
Procedure:
-
Recombinant human MAO-A or MAO-B is pre-incubated with varying concentrations of this compound in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4).
-
The enzymatic reaction is initiated by the addition of kynuramine.
-
The change in absorbance at 316 nm is recorded over time using a spectrophotometer.
-
The initial reaction rates are calculated from the linear portion of the absorbance-time curve.
-
IC50 values are determined by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, assuming a competitive inhibition model.
-
Antiproliferative Activity Assay (Sulforhodamine B Assay)
The antiproliferative effects of this compound on the LN-229 human glioblastoma cell line were determined using the Sulforhodamine B (SRB) assay.[1][6][7] This assay relies on the ability of SRB to bind to cellular proteins, providing a measure of cell mass.[8]
-
Cell Culture: LN-229 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Fixation: The cells are fixed by adding cold trichloroacetic acid (TCA) and incubating at 4°C for 1 hour.[6]
-
Staining: The fixed cells are washed with water and stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.[6]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[6]
-
Solubilization: The protein-bound SRB is solubilized with 10 mM Tris base solution.[2]
-
Absorbance Measurement: The absorbance is read at 510 nm using a microplate reader.[8]
-
Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The inhibitory action of this compound on MAO enzymes is central to its biological effects. In the context of glioblastoma, the downstream consequences of MAO inhibition are multifaceted and are believed to contribute to its antiproliferative activity.
Experimental Workflow for Assessing this compound Effects
The logical flow of experiments to characterize a novel MAO inhibitor like this compound is depicted below.
Proposed Signaling Pathway for Antiproliferative Effects in Glioblastoma
MAO enzymes contribute to the production of reactive oxygen species (ROS) through the oxidative deamination of monoamines.[9] In cancer cells, elevated MAO activity can lead to increased oxidative stress, which can paradoxically promote tumor progression. Inhibition of MAO by compounds like this compound is hypothesized to disrupt this process and induce anticancer effects through several interconnected pathways.
This guide serves as a foundational document based on the early available data for this compound. Further research is necessary to fully elucidate its mechanism of action, explore its therapeutic potential in a broader range of cancer types, and evaluate its in vivo efficacy and safety profile.
References
- 1. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]
- 2. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A high-throughput monoamine oxidase inhibition assay using liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monoamine oxidase A (MAO A) inhibitors decrease glioma progression - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Selectivity of MAO-IN-3 for MAO-A vs MAO-B
Introduction
Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] The two main isoforms, MAO-A and MAO-B, are well-established therapeutic targets for the treatment of depression and neurodegenerative disorders, respectively.[3] Emerging evidence also implicates MAOs, particularly MAO-A, in the progression of certain cancers like glioblastoma, opening new avenues for therapeutic intervention.[1][2]
This technical guide focuses on MAO-IN-3 (also referred to as Compound 5 in the primary literature), a reversible and competitive inhibitor of both MAO-A and MAO-B.[1] We will delve into its selectivity profile, the experimental protocols used for its characterization, and its additional biological activities.
Data Presentation: this compound Inhibitory Activity
This compound demonstrates potent inhibitory activity against both MAO isoforms, with a slight preference for MAO-B. Its activity is compared with related polyamine analogs in the table below.
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Selectivity Index (Ki MAO-A / Ki MAO-B) |
| This compound (Compound 5) | 0.6 | 0.2 | 3.0 |
| Compound 2 | > 100 | > 100 | - |
| Compound 3 | 1.8 | 1.5 | 1.2 |
| Compound 4 | 0.3 | 0.3 | 1.0 |
| Compound 6 | > 50 | > 50 | - |
| Compound 7 | > 50 | > 50 | - |
Data sourced from Nordio et al., 2023.[1]
In addition to its MAO inhibitory action, this compound has been shown to possess antiproliferative effects against human glioblastoma cells.
| Compound | Antiproliferative Activity GI50 (µM) on LN-229 cells |
| This compound (Compound 5) | 0.8 |
| Doxorubicin (Reference) | 0.1 |
Data sourced from Nordio et al., 2023.[1]
Signaling Pathway: General Mechanism of Monoamine Oxidase
The following diagram illustrates the catalytic cycle of monoamine oxidases. The enzyme utilizes a flavin adenine dinucleotide (FAD) cofactor to catalyze the oxidative deamination of a monoamine substrate. This two-step process involves the reduction of FAD and the release of an imine product, which is then hydrolyzed to an aldehyde and ammonia. The reduced FAD is subsequently reoxidized by molecular oxygen, producing hydrogen peroxide as a byproduct.
Caption: General catalytic cycle of Monoamine Oxidase (MAO).
Experimental Protocols
The following protocols are adapted from the primary literature describing the characterization of this compound.[1]
In Vitro MAO-A and MAO-B Inhibition Assay
This protocol details the fluorometric method used to determine the inhibitory potency (Ki) of test compounds against recombinant human MAO-A and MAO-B.
1. Materials and Reagents:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Tyramine (substrate for MAO-B)
-
Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test compounds (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, flat-bottom)
-
Fluorometric microplate reader
2. Assay Procedure:
-
A reaction mixture is prepared in each well of the 96-well plate containing 100 mM potassium phosphate buffer (pH 7.4), Amplex® Red (200 µM), and HRP (1 U/mL).
-
The test compound is added to the wells at various concentrations. A control group without the inhibitor is also prepared.
-
The plate is pre-incubated at 37°C for 15 minutes.
-
The enzymatic reaction is initiated by adding the substrate (kynuramine for MAO-A or tyramine for MAO-B) at a concentration of 10 µM.
-
The fluorescence is monitored kinetically for 30 minutes at 37°C using an excitation wavelength of 535 nm and an emission wavelength of 595 nm.
-
The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.
3. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to the control.
-
IC50 values (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) are determined by non-linear regression analysis of the concentration-response curves.
-
To determine the inhibition constant (Ki) and the mechanism of inhibition, the assay is performed at different substrate concentrations. The data are then fitted to the appropriate enzyme inhibition models (e.g., competitive, non-competitive, mixed) using Lineweaver-Burk or Dixon plots. For competitive inhibitors, the Ki is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant.
Antiproliferative Activity Assay (Sulforhodamine B Assay)
This protocol describes the method used to evaluate the effect of this compound on the proliferation of the LN-229 human glioblastoma cell line.
1. Cell Culture and Treatment:
-
LN-229 cells are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (this compound). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated with the compound for 72 hours.
2. Cell Viability Measurement:
-
After the incubation period, the cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
The plates are washed with water and air-dried.
-
The fixed cells are stained with 0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid for 30 minutes at room temperature.
-
The unbound dye is removed by washing with 1% acetic acid.
-
The protein-bound dye is solubilized with 10 mM Tris base solution (pH 10.5).
-
The absorbance is measured at 540 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell growth is calculated for each concentration of the test compound relative to the vehicle control.
-
The GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell growth against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Experimental Workflow Diagram
The following diagram outlines the key steps in the in vitro determination of MAO inhibitory activity.
Caption: Workflow for the in vitro MAO inhibition assay.
Conclusion
This compound is a potent, reversible, and competitive inhibitor of both MAO-A and MAO-B, with a slight selectivity towards MAO-B. Its characterization through established fluorometric assays provides a clear profile of its enzymatic inhibition. Furthermore, the demonstrated antiproliferative activity against glioblastoma cells suggests a potential dual-action therapeutic application for this compound, warranting further investigation into its mechanism of action in cancer models. The protocols and data presented herein serve as a comprehensive resource for researchers in the fields of neuropharmacology and oncology.
References
An In-Depth Technical Guide to the Physicochemical Properties of Mao-IN-3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mao-IN-3, identified as 2-(1H-Benzo[d]imidazol-1-yl)-N'-[1-(4-hydroxyphenyl) ethylidene]acetohydrazide, is a novel compound with significant inhibitory activity against monoamine oxidases (MAO-A and MAO-B) and acetylcholinesterase (AChE).[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The information presented is intended to support further research and development of this compound for potential therapeutic applications, particularly in the field of neurodegenerative diseases.
Physicochemical Properties
This compound is a benzimidazole-derived carbohydrazone.[1] A summary of its key physicochemical and pharmacological parameters is provided in Table 1.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2-(1H-Benzo[d]imidazol-1-yl)-N'-[1-(4-hydroxyphenyl) ethylidene]acetohydrazide | [1] |
| Molecular Formula | C₁₇H₁₆N₄O₂ | [1] |
| CAS Number | 315210-31-2 | |
| MAO-A IC₅₀ | 67 nM | [1] |
| MAO-B IC₅₀ | 29 nM | [1] |
| AChE IC₅₀ | 1370 nM | [1] |
| Caco-2 Permeability | 16.49 nm/s (moderate) | |
| MDCK Permeability | 103.16 nm/s (moderate) | |
| Plasma Protein Binding | 90.97% |
Experimental Protocols
Detailed methodologies for the key in vitro experiments used to characterize this compound are outlined below. These protocols are based on standard laboratory procedures and the information available from the primary literature.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for MAO-A, benzylamine for MAO-B)
-
Test compound (this compound)
-
Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer or fluorometer
Procedure:
-
Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, MAO enzyme (A or B), and varying concentrations of the test compound or reference inhibitor.
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time at a specific wavelength, corresponding to the metabolism of the substrate.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Caco-2 Permeability Assay
This assay is used to predict the intestinal absorption of a compound.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Test compound (this compound)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Wash the cell monolayer with pre-warmed HBSS.
-
Add the test compound solution to the apical (A) side of the monolayer for apical-to-basolateral (A-B) transport assessment, or to the basolateral (B) side for basolateral-to-apical (B-A) transport assessment.
-
At specified time points, collect samples from the receiver compartment (B side for A-B, A side for B-A).
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration of the drug.
MDCK Permeability Assay
This assay is often used to assess the potential for a compound to cross the blood-brain barrier.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Transwell® inserts
-
Culture medium
-
Transport buffer (e.g., HBSS)
-
Test compound (this compound)
-
LC-MS/MS system for analysis
Procedure:
-
Seed MDCK cells on Transwell® inserts and culture until a confluent monolayer is formed.
-
Follow the same procedure as the Caco-2 permeability assay (steps 2-6) to determine the Papp value.
Plasma Protein Binding Assay
This assay determines the extent to which a compound binds to proteins in the plasma.
Materials:
-
Plasma (human, rat, or other species)
-
Rapid Equilibrium Dialysis (RED) device or similar
-
Phosphate buffered saline (PBS)
-
Test compound (this compound)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compound.
-
Spike the plasma with the test compound at a known concentration.
-
Add the spiked plasma to one chamber of the RED device and PBS to the other chamber.
-
Incubate the device at 37°C with shaking until equilibrium is reached (typically 4-6 hours).
-
After incubation, collect samples from both the plasma and PBS chambers.
-
Analyze the concentration of the test compound in both samples using LC-MS/MS.
-
Calculate the percentage of plasma protein binding using the following formula: % Bound = [(Plasma concentration - PBS concentration) / Plasma concentration] * 100
Mechanism of Action and Signaling Pathway
This compound functions as a dual inhibitor of both MAO-A and MAO-B. These enzymes are located on the outer mitochondrial membrane and are responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting these enzymes, this compound increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for determining the in vitro permeability of this compound using the Caco-2 cell model.
Conclusion
This compound is a potent dual inhibitor of MAO-A and MAO-B with moderate permeability and high plasma protein binding. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further investigation into its therapeutic potential. The visualization of its mechanism of action and experimental workflow offers a clear understanding of its biological activity and the methods for its evaluation. Future studies should focus on a more comprehensive ADME profiling, in vivo efficacy studies, and safety assessments to fully elucidate the drug-like properties of this compound.
References
Methodological & Application
Application Notes and Protocols for Mao-IN-3 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Mao-IN-3, a reversible and competitive inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B), in a cell culture setting. This document includes an overview of its mechanism of action, quantitative data for its activity, and detailed protocols for key cellular assays.
Introduction to this compound
This compound is a valuable research tool for investigating the roles of MAO-A and MAO-B in various cellular processes, particularly in the context of cancer biology. As a reversible and competitive inhibitor, it offers a distinct advantage over irreversible inhibitors by allowing for more controlled studies of MAO function. Inhibition of MAO enzymes can lead to a variety of downstream cellular effects, including the modulation of reactive oxygen species (ROS) production, induction of apoptosis, and alterations in cellular signaling pathways.
Mechanism of Action
Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines, including neurotransmitters and dietary amines. This process generates hydrogen peroxide (H₂O₂) as a byproduct, contributing to the cellular pool of reactive oxygen species (ROS). By inhibiting MAO-A and MAO-B, this compound prevents the breakdown of their substrates and reduces the production of H₂O₂. This can have significant implications for cancer cells, which often exhibit altered metabolism and increased reliance on specific signaling pathways for survival and proliferation.
Protocol for In Vivo Studies of Novel Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a specific compound designated "Mao-IN-3" have not yielded any published data. Therefore, this document provides a generalized protocol for the in vivo evaluation of a novel, hypothetical monoamine oxidase (MAO) inhibitor, referred to herein as "Novel MAO-IN-X". This protocol is based on established methodologies for known MAO inhibitors and should be adapted based on the specific characteristics of the test compound.
Introduction
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes responsible for the oxidative deamination of monoamines, including key neurotransmitters like dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and inhibitor sensitivity.[2][3] Inhibition of MAOs can increase the levels of these neurotransmitters in the brain and has been a therapeutic strategy for a range of neurological and psychiatric disorders, including depression, Parkinson's disease, and anxiety.[2][4] Emerging evidence also suggests a role for MAO inhibitors in cancer therapy.[5][6]
This document outlines a general protocol for the in vivo characterization of "Novel MAO-IN-X," a hypothetical MAO inhibitor. It covers preliminary assessments, pharmacokinetic profiling, and efficacy studies in relevant animal models.
Mechanism of Action of MAO Inhibitors
MAO inhibitors act by binding to and inhibiting the function of MAO-A and/or MAO-B. This inhibition can be either reversible or irreversible.[2] By blocking the degradation of monoamine neurotransmitters, these inhibitors lead to an accumulation of neurotransmitters in the synaptic cleft, enhancing neurotransmission.[2] The therapeutic effects of MAO inhibitors are largely attributed to this modulation of monoaminergic systems.
Signaling Pathway of Monoamine Oxidase
Caption: General signaling pathway of monoamine oxidase and the inhibitory action of a novel inhibitor.
Experimental Protocols
Preliminary In Vitro Assessment
Before commencing in vivo studies, it is crucial to characterize the inhibitory activity and selectivity of "Novel MAO-IN-X" in vitro.
-
MAO Inhibition Assay:
-
Objective: To determine the IC50 values of "Novel MAO-IN-X" for MAO-A and MAO-B.
-
Method: Utilize commercially available MAO inhibitor screening kits or established protocols using recombinant human MAO-A and MAO-B enzymes. A common method is a one-step fluorescence assay.[7]
-
Positive Controls: Use known selective inhibitors such as clorgyline for MAO-A and selegiline for MAO-B.[3]
-
Data Analysis: Calculate IC50 values to quantify the potency and selectivity of the inhibitor for each MAO isoform.
-
Animal Models
The choice of animal model depends on the therapeutic indication.
| Therapeutic Area | Recommended Animal Model(s) | Rationale |
| Parkinson's Disease | MPTP-induced mouse model, 6-OHDA-induced rat model | These models mimic the dopaminergic neurodegeneration seen in Parkinson's disease.[4][8] |
| Depression/Anxiety | Chronic unpredictable stress (CUS) model in rats/mice, Forced swim test, Tail suspension test | These models induce behavioral phenotypes relevant to depression and anxiety.[9][10] |
| Huntington's Disease | YAC128 mouse model | This transgenic model expresses the human huntingtin gene with the disease-causing mutation.[9] |
| Cancer | Xenograft or syngeneic tumor models in immunocompromised or immunocompetent mice, respectively | These models are used to evaluate the anti-tumor efficacy of the compound.[11] |
In Vivo Experimental Workflow
Caption: A generalized experimental workflow for in vivo studies of a novel MAO inhibitor.
Pharmacokinetic and Pharmacodynamic Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of "Novel MAO-IN-X" and to establish a dose-response relationship.
-
Methodology:
-
Single-Dose PK: Administer a single dose of "Novel MAO-IN-X" to a cohort of animals. Collect blood samples at various time points. Analyze plasma concentrations of the compound using LC-MS/MS to determine key PK parameters (Cmax, Tmax, AUC, half-life).
-
Dose-Ranging PD: Administer a range of doses of "Novel MAO-IN-X". After a specified time, collect brain and liver tissue to measure ex vivo MAO-A and MAO-B activity. This will establish the dose required for target engagement in the relevant tissues.
-
-
Example Dosage: For a novel compound, initial dose-ranging studies are essential. Based on published data for other MAO inhibitors in mice, a starting range could be 1-30 mg/kg administered intraperitoneally (i.p.) or orally (p.o.).[12][13] For instance, the MAO-A inhibitor clorgyline has been used in mice at 1 mg/kg/day.[14]
Efficacy Studies
-
Objective: To evaluate the therapeutic efficacy of "Novel MAO-IN-X" in a relevant disease model.
-
General Protocol (Example: MPTP Mouse Model of Parkinson's Disease):
-
Animal Model Induction: Induce Parkinsonism in mice through the administration of MPTP.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: MPTP + Vehicle
-
Group 3: MPTP + "Novel MAO-IN-X" (low dose)
-
Group 4: MPTP + "Novel MAO-IN-X" (high dose)
-
Group 5: MPTP + Positive control (e.g., Selegiline)
-
-
Drug Administration: Administer "Novel MAO-IN-X" or controls for a predefined period (e.g., 1-4 weeks). Administration can be prophylactic (before MPTP) or therapeutic (after MPTP).
-
Behavioral Assessment: Conduct behavioral tests such as the rotarod test and open-field test to assess motor function.
-
Neurochemical Analysis: At the end of the study, euthanize the animals and collect brain tissue. Analyze striatal levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.
-
Histological Analysis: Perform immunohistochemistry to assess the loss of dopaminergic neurons in the substantia nigra.
-
Quantitative Data Presentation
All quantitative data should be summarized in tables for clear comparison.
Table 1: Example In Vitro MAO Inhibition Data
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Novel MAO-IN-X | [Experimental Value] | [Experimental Value] | [Calculated Value] |
| Clorgyline (Control) | ~1-10 | >1000 | >100 |
| Selegiline (Control) | >1000 | ~10-50 | <0.05 |
Table 2: Example In Vivo Dose-Response Data for Ex Vivo MAO Inhibition in Mouse Brain
| Treatment Group | Dose (mg/kg, i.p.) | % MAO-A Inhibition | % MAO-B Inhibition |
| Vehicle | 0 | 0 | 0 |
| Novel MAO-IN-X | 1 | [Experimental Value] | [Experimental Value] |
| Novel MAO-IN-X | 5 | [Experimental Value] | [Experimental Value] |
| Novel MAO-IN-X | 10 | [Experimental Value] | [Experimental Value] |
Table 3: Example Efficacy Data from MPTP Mouse Model
| Treatment Group | Rotarod Latency (s) | Striatal Dopamine (ng/g tissue) |
| Vehicle | [Mean ± SEM] | [Mean ± SEM] |
| MPTP + Vehicle | [Mean ± SEM] | [Mean ± SEM] |
| MPTP + Novel MAO-IN-X (5 mg/kg) | [Mean ± SEM] | [Mean ± SEM] |
| MPTP + Selegiline (10 mg/kg) | [Mean ± SEM] | [Mean ± SEM] |
Conclusion
The in vivo evaluation of a novel MAO inhibitor requires a systematic approach, beginning with in vitro characterization and progressing through pharmacokinetic, pharmacodynamic, and efficacy studies in relevant animal models. The protocols outlined in this document provide a general framework that should be tailored to the specific properties of "Novel MAO-IN-X" and the research questions being addressed. Careful experimental design and data analysis are essential for determining the therapeutic potential of any new MAO inhibitor.
References
- 1. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 4. Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel MAO-A Inhibitors Targeting Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) [mdpi.com]
- 7. High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Guang - Acta Pharmacologica Sinica [chinaphar.com]
- 8. mdpi.com [mdpi.com]
- 9. Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of Natural Monoamine Oxidase Inhibitors on Anxiety-Like Behavior in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The highs and lows of monoamine oxidase as molecular target in cancer: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of MAO inhibitors upon MPTP mice chronically treated with suprathreshold doses of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potent in vivo but not in vitro inhibition of monoamine oxidase by 3-chloro-alpha-phenylpyrazinemethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Mao-IN-3 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-IN-3 is a potent dual inhibitor of monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), as well as acetylcholinesterase (AChE).[1][2] As enzymes that play crucial roles in the degradation of neurotransmitters, MAO-A, MAO-B, and AChE are significant targets in the research and development of therapeutics for neurodegenerative diseases and psychiatric disorders.[1][3][4] this compound, a benzimidazole-derived carbohydrazone, offers a valuable tool for in vitro and in vivo studies aimed at elucidating the roles of these enzymes in disease pathways.[2]
These application notes provide a detailed protocol for the preparation of this compound stock solutions to ensure accurate and reproducible experimental results.
Quantitative Data Summary
For ease of reference and calculation, the key chemical and physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 308.33 g/mol | [1] |
| Chemical Formula | C₁₇H₁₆N₄O₂ | [1] |
| Purity | >98% (typically) | N/A |
| Appearance | Crystalline solid or powder | [5] |
| IC₅₀ MAO-A | 67 nM | [1] |
| IC₅₀ MAO-B | 29 nM | [1] |
| IC₅₀ AChE | 1370 nM | [1] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | General |
| Storage (Powder) | -20°C for up to 3 years | [6] |
| Storage (Stock Solution) | -20°C for up to 1 month, -80°C for up to 6 months | [6] |
Note: Purity and appearance may vary by supplier. Always refer to the manufacturer's Certificate of Analysis (CoA) for batch-specific information.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes (P1000, P200, P20) and sterile filter tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. It is crucial to use anhydrous DMSO to prevent compound degradation.
1. Pre-analysis and Calculation:
-
Determine the required volume of DMSO:
-
Use the following formula to calculate the volume of DMSO needed to prepare a stock solution of a specific concentration: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
-
Example for 1 mg of this compound to make a 10 mM stock solution:
-
Mass = 0.001 g
-
Molecular Weight = 308.33 g/mol
-
Concentration = 0.010 mol/L
-
Volume (L) = 0.001 g / (308.33 g/mol * 0.010 mol/L) = 0.000324 L = 324 µL
-
-
Therefore, you will need 324 µL of DMSO to dissolve 1 mg of this compound to make a 10 mM stock solution.
-
2. Stock Solution Preparation:
-
Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For small quantities, it is often easier to use the entire contents of a pre-weighed vial and calculate the required solvent volume accordingly.
-
Add Solvent: Carefully add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolve the Compound: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquot for Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[6]
-
Label and Store: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[6]
Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate aqueous buffer or cell culture medium.
Important Considerations:
-
DMSO Concentration: The final concentration of DMSO in the experimental assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or off-target effects.[6]
-
Aqueous Solubility: this compound, like many small molecules, may have limited solubility in aqueous solutions. When diluting the DMSO stock solution, add the stock solution to the aqueous buffer dropwise while vortexing to prevent precipitation. If precipitation occurs, further dilution may be necessary.
Visualizations
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for this compound stock solution preparation.
This compound Signaling Pathway Inhibition
Caption: Inhibition of neurotransmitter degradation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzimidazole-derived carbohydrazones as dual monoamine oxidases and acetylcholinesterase inhibitors: design, synthesis, and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monoamine oxidase inhibitors (MAOIs) - Mayo Clinic [mayoclinic.org]
- 4. researchgate.net [researchgate.net]
- 5. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Mao-IN-3 Administration in Mouse Models
A critical review of available data and proposed next steps for in vivo research.
Audience: Researchers, scientists, and drug development professionals.
Note on Availability of In Vivo Data: Extensive literature searches for "Mao-IN-3" have revealed that while this compound is a known entity, there is currently no publicly available data on its administration, pharmacokinetics, or efficacy in mouse models or any other in vivo systems. The information that is available is limited to its in vitro activity.
Summary of Available In Vitro Data for this compound
This compound has been identified as a reversible and competitive inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1][2] The following table summarizes the key in vitro inhibitory concentrations that have been reported.
| Parameter | Value | Target | Cell Line/System | Source |
| Ki | 0.6 µM | MAO-A | Not Specified | [1][2] |
| Ki | 0.2 µM | MAO-B | Not Specified | [1][2] |
| IC50 | 0.8 µM | Cell Proliferation | LN-229 Glioblastoma | [2][3] |
This in vitro data suggests that this compound has potential as a dual MAO inhibitor and may have anti-proliferative effects in certain cancer cell lines. However, without in vivo data, its therapeutic potential remains unverified.
Proposed Path Forward for In Vivo Studies
Given the absence of established protocols for this compound, researchers planning to initiate in vivo studies in mouse models should consider a systematic approach to determine its safety, tolerability, and efficacy. This would typically involve the following stages:
-
Formulation Development: The solubility and stability of this compound in various pharmaceutically acceptable vehicles would need to be determined to develop a suitable formulation for administration to mice.
-
Pharmacokinetic (PK) Studies: Initial single-dose PK studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in mice. This would involve administering the compound via different routes (e.g., intraperitoneal, oral) and at various doses, followed by serial blood sampling to measure plasma concentrations over time.
-
Toxicity and Tolerability Studies: Acute and sub-chronic toxicity studies are necessary to establish a safe dose range. This involves administering escalating doses of this compound and monitoring the mice for any adverse effects, changes in body weight, or other clinical signs of toxicity.[4]
-
Efficacy Studies: Once a safe and tolerable dose with reasonable PK properties is established, efficacy studies in relevant mouse models of disease (e.g., neurodegenerative disease models, cancer xenograft models) can be initiated.
Illustrative General Protocol for a Novel MAO Inhibitor in Mouse Models
As a reference for researchers, the following section provides a generalized protocol for the administration and evaluation of a novel MAO inhibitor in a mouse model. This is a hypothetical protocol and would need to be adapted and optimized specifically for this compound based on the outcomes of the preliminary studies described above.
Experimental Workflow for a Hypothetical In Vivo Study
Caption: A generalized workflow for the in vivo evaluation of a novel compound.
Detailed Hypothetical Protocol
1. Animal Models
-
Strain: C57BL/6 or other appropriate strain for the disease model.
-
Age: 8-12 weeks.
-
Sex: Male or female, depending on the model.
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the start of the experiment.
2. Formulation and Dosing
-
Vehicle: A common vehicle for poorly soluble compounds is a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. The final formulation will depend on the solubility of this compound.
-
Dose Levels: Based on tolerability studies, at least three dose levels should be selected (e.g., low, medium, high) along with a vehicle control group.
-
Administration Route: Intraperitoneal (i.p.) injection or oral gavage are common routes for initial studies.
-
Frequency: Once daily or as determined by PK studies.
3. Experimental Procedure
-
Randomly assign mice to treatment groups (n=8-10 per group).
-
Record baseline measurements (e.g., body weight, behavioral tests).
-
Administer this compound or vehicle according to the predetermined dose and schedule.
-
Monitor animals daily for clinical signs of toxicity.
-
Record body weights at regular intervals (e.g., twice weekly).
-
Perform relevant behavioral or physiological assessments at specified time points.
-
At the end of the study, collect blood and tissues for analysis (e.g., drug concentration, biomarker analysis, histopathology).
4. Outcome Measures
-
Primary: Efficacy in the specific disease model (e.g., tumor growth inhibition, improvement in motor function).
-
Secondary: Target engagement (e.g., measurement of MAO-A and MAO-B activity in brain and peripheral tissues), downstream biomarker modulation.
-
Safety: Body weight changes, clinical observations, organ histopathology.
Potential Signaling Pathways of Interest
Based on the known functions of MAO-A and MAO-B, inhibition by this compound would be expected to impact monoaminergic signaling pathways. The primary effect would be an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain and peripheral tissues.
Monoamine Oxidase Inhibition Signaling Pathway
Caption: Inhibition of MAO enzymes by this compound prevents the degradation of monoamine neurotransmitters.
While this compound is an identified MAO inhibitor with demonstrated in vitro activity, a significant knowledge gap exists regarding its in vivo properties. The protocols and pathways described here are based on general principles of drug development and the known pharmacology of MAO inhibitors. They are intended to serve as a guide for researchers interested in exploring the therapeutic potential of this compound in preclinical mouse models. Rigorous, systematic investigation is required to determine the viability of this compound for further development.
References
Application Notes and Protocols for the Analytical Detection of Mao-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-IN-3 is a potent and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the research and development of therapeutics for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] MAO-B is primarily responsible for the degradation of dopamine and other neurotransmitters in the brain.[2][3] By inhibiting MAO-B, this compound can increase the levels of these neurotransmitters, which is a key therapeutic strategy. These application notes provide detailed protocols for the analytical detection and characterization of this compound, utilizing common laboratory techniques.
Mechanism of Action
Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines.[4][5] MAO-B preferentially metabolizes phenylethylamine and benzylamine, and also degrades dopamine.[2][4] The inhibition of MAO-B by this compound prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft. This mechanism is crucial for ameliorating symptoms in dopamine-deficient conditions.
Caption: Signaling pathway of MAO-B and its inhibition by this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound's inhibitory activity against MAO-B. For comparative purposes, hypothetical data for other selective MAO-B inhibitors are included.
| Compound | Target | IC50 (nM) | Assay Type | Reference/Source |
| This compound | MAO-B | 96 | Fluorescence-based | [1] |
| Inhibitor A | MAO-B | 150 | Fluorescence-based | Hypothetical |
| Inhibitor B | MAO-B | 50 | Chemiluminescence-based | Hypothetical |
| Inhibitor C | MAO-A | >10,000 | Fluorescence-based | Hypothetical |
Experimental Protocols
In Vitro MAO-B Activity Assay (Fluorescence-based)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound for MAO-B using a commercially available fluorescence-based assay kit.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., a non-fluorescent compound that is converted to a fluorescent product by MAO-B)
-
Horseradish Peroxidase (HRP)
-
Detection reagent (e.g., Amplex Red)
-
Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)
-
This compound
-
Positive control inhibitor (e.g., Pargyline)
-
96-well black microplate
-
Fluorescence microplate reader
Protocol:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare working solutions of MAO-B enzyme, substrate, HRP, and detection reagent in assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 20 µL of the serially diluted this compound or control inhibitor to the wells of the 96-well plate.
-
Add 20 µL of the MAO-B enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
To initiate the reaction, add 60 µL of the substrate/HRP/detection reagent mixture to each well.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/590 nm for Amplex Red).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control (0% inhibition) and a high concentration of a known inhibitor (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Caption: Experimental workflow for the in vitro MAO-B fluorescence assay.
High-Performance Liquid Chromatography (HPLC) Method for Quantification
This protocol provides a hypothetical isocratic HPLC method for the quantification of this compound in a simple matrix like a buffer solution. This method would need to be optimized and validated for specific applications.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile phase: Acetonitrile and water (with 0.1% formic acid)
-
This compound standard
-
Sample diluent (e.g., mobile phase)
-
Autosampler vials
Protocol:
-
System Preparation:
-
Equilibrate the HPLC system and the C18 column with the mobile phase at a constant flow rate.
-
Ensure a stable baseline is achieved on the UV detector.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a series of calibration standards by diluting the stock solution with the sample diluent to cover the expected concentration range of the samples.
-
-
Sample Preparation:
-
Dilute the samples containing this compound with the sample diluent to fall within the calibration range.
-
Filter the samples through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Inject a fixed volume (e.g., 10 µL) of the standards and samples onto the HPLC system.
-
Monitor the elution of this compound at a specific wavelength (to be determined by UV-Vis spectral analysis of the compound, typically the wavelength of maximum absorbance).
-
Record the peak area or peak height for each injection.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area/height of the standards against their known concentrations.
-
Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (R²).
-
Use the calibration curve to determine the concentration of this compound in the unknown samples.
-
Hypothetical HPLC Method Parameters:
| Parameter | Value |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | 60:40 Acetonitrile:Water + 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm (hypothetical) |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and matrices. All laboratory work should be conducted in accordance with institutional safety guidelines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Monoamine oxidase - Wikipedia [en.wikipedia.org]
- 5. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mao-IN-3 in Neurodegeneration Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mao-IN-3 is a reversible and selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme of significant interest in the study and treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] MAO-B is primarily located in the outer mitochondrial membrane of astrocytes in the brain and is responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[2] The enzymatic activity of MAO-B also generates reactive oxygen species (ROS), which contribute to oxidative stress, a key factor in neuronal damage and cell death in neurodegenerative conditions.[2][3]
Inhibitors of MAO-B are investigated for their potential to increase dopamine levels, which can alleviate motor symptoms in Parkinson's disease, and for their neuroprotective effects by reducing oxidative stress.[2] These application notes provide detailed protocols for utilizing this compound and other MAO-B inhibitors in experimental settings to study their therapeutic potential in neurodegeneration.
Quantitative Data for MAO-B Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly studied MAO-B inhibitors. This data is essential for determining appropriate experimental concentrations.
| Compound | Target | IC50 | Notes |
| This compound | MAO-B | Not specified | Reversible and selective inhibitor.[1] |
| Selegiline | MAO-B | Not specified | Irreversible inhibitor, first-line adjunct therapy for Parkinson's disease.[3][4] |
| Rasagiline | MAO-B | Not specified | Irreversible inhibitor, used for Parkinson's disease treatment.[3][4] |
| LRRK2-IN-1 | LRRK2 (WT) | 13 nM | A potent and selective LRRK2 inhibitor, for comparison.[5][6][7] |
| LRRK2-IN-1 | LRRK2 (G2019S) | 6 nM | [5][6][7] |
Signaling Pathway of MAO-B in Neurodegeneration
The following diagram illustrates the role of MAO-B in dopamine metabolism and the mechanism of action for MAO-B inhibitors.
Caption: Mechanism of MAO-B action and inhibition in the brain.
Experimental Workflow for Screening MAO-B Inhibitors
The diagram below outlines a typical workflow for the screening and validation of a novel MAO-B inhibitor like this compound.
References
- 1. monoamine oxidase b inhibitor 1 — TargetMol Chemicals [targetmol.com]
- 2. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 3. Use of monoamine oxidase inhibitors in chronic neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the therapeutic applications for MAO inhibitors? [synapse.patsnap.com]
- 5. Synthesis and In Vitro and In Vivo Evaluation of [3H]LRRK2-IN-1 as a Novel Radioligand for LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. graylab.stanford.edu [graylab.stanford.edu]
Application Notes and Protocols for the Use of MAO Inhibitors in Cancer Cell Lines
A Representative Study Using Selegiline, a Selective MAO-B Inhibitor
Disclaimer: Extensive searches for a compound specifically named "Mao-IN-3" in the context of cancer cell line research did not yield any publicly available data. Therefore, this document provides a detailed application note and protocols based on a representative and well-documented Monoamine Oxidase (MAO) inhibitor, Selegiline , which is a selective inhibitor of MAO-B. The data and methodologies presented here are based on published studies of Selegiline and serve as a comprehensive guide for researchers investigating the effects of MAO inhibitors in cancer cell lines.
Introduction
Monoamine oxidases (MAOs) are mitochondrial enzymes that play a crucial role in the catabolism of monoamines.[1] There are two isoforms, MAO-A and MAO-B, which are involved in various physiological processes.[1] Emerging evidence suggests that MAOs are also implicated in the progression of several cancers, including prostate, lung, and colorectal cancer.[1][2] The overexpression of MAOs in tumor tissues has been associated with poor prognosis.[1] Inhibition of MAO activity has been shown to reduce cancer cell proliferation and induce apoptosis, making MAO inhibitors a promising class of compounds for anticancer drug development.[3][4] The anticancer effects of MAO inhibitors are thought to be mediated, in part, through the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[3][5]
This document provides detailed protocols for evaluating the effects of a representative MAO inhibitor, Selegiline, on cancer cell lines. Selegiline is an irreversible inhibitor of MAO-B and has been studied for its anticancer properties in various cancer models, particularly in prostate cancer.[6]
Data Presentation
The following tables summarize the quantitative data on the effects of Selegiline on prostate cancer cell lines.
Table 1: Effect of Selegiline on MAO-B Activity in Prostate Cancer Cell Lines
| Cell Line | Treatment | Concentration | % MAO-B Activity Reduction (Mean ± SEM) | Reference |
| PC-3 | Selegiline | 100 µM | 75% - 80% | [6] |
| 22Rv1 | Selegiline | 100 µM | 75% - 80% | [6] |
Table 2: Effect of Selegiline on Cell Viability and Proliferation in Prostate Cancer Cell Lines
| Cell Line | Assay | Treatment Duration | IC50 (µM) | % Reduction at 100 µM (Mean ± SEM) | Reference |
| PC-3 | Cell Viability | 48h | ~750 | 40% - 50% (Cell Count) | [6] |
| 22Rv1 | Cell Viability | 48h | ~100 | 40% - 50% (Cell Count) | [6] |
| LNCaP | Cell Viability | Not Specified | >1000 | Not Specified | [6] |
| DU145 | Cell Viability | Not Specified | >1000 | Not Specified | [6] |
| VCaP | Cell Viability | Not Specified | >1000 | Not Specified | [6] |
Table 3: Effect of Selegiline on Gene Expression Related to Cancer Progression
| Cell Line | Gene | Function | Effect of Selegiline Treatment | Reference |
| PC-3 | BAX | Apoptosis-related | Increased | [6] |
| PC-3 | FOXA1 | Cancer Progression | Reduced | [6] |
| PC-3 | GLUT1 | Metabolism | Reduced | [6] |
| 22Rv1 | AR | Proliferation | Decreased | [6] |
| 22Rv1 | EGFR | Proliferation | Decreased | [6] |
| 22Rv1 | SNAI2 | Metastasis | Decreased | [6] |
| 22Rv1 | FOXA1 | Cancer Progression | Reduced | [6] |
| 22Rv1 | GLUT1 | Metabolism | Reduced | [6] |
Experimental Protocols
Here are detailed methodologies for key experiments to assess the effects of a MAO inhibitor like Selegiline on cancer cell lines.
This protocol is for determining the effect of a MAO inhibitor on the viability of cancer cells.[7][8][9][10]
Materials:
-
Cancer cell lines (e.g., PC-3, 22Rv1)
-
Complete culture medium
-
96-well plates
-
MAO inhibitor (e.g., Selegiline)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.
-
Prepare serial dilutions of the MAO inhibitor in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
This protocol is for analyzing the expression of proteins involved in signaling pathways affected by the MAO inhibitor.[11][12][13][14][15]
Materials:
-
Cancer cell lines
-
6-well plates
-
MAO inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-ß-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the MAO inhibitor at various concentrations for the desired time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like ß-actin.
This protocol is for quantifying apoptosis induced by the MAO inhibitor using flow cytometry.[16][17][18][19]
Materials:
-
Cancer cell lines
-
6-well plates
-
MAO inhibitor
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the MAO inhibitor for the desired time.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Differentiate between viable (Annexin V-, PI-), early apoptotic (Annexin V+, PI-), late apoptotic/necrotic (Annexin V+, PI+), and necrotic (Annexin V-, PI+) cells.
Visualizations
The following diagrams illustrate the potential signaling pathways affected by MAO inhibitors in cancer cells.
Caption: Putative signaling pathways modulated by MAO inhibitors in cancer cells.
The following diagram illustrates a typical experimental workflow for evaluating a MAO inhibitor in cancer cell lines.
Caption: General experimental workflow for studying MAO inhibitors in cancer cells.
References
- 1. The highs and lows of monoamine oxidase as molecular target in cancer: an updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting MAO-B with Small-Molecule Inhibitors: A Decade of Advances in Anticancer Research (2012–2024) [mdpi.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. dovepress.com [dovepress.com]
- 6. The MAO‐B Inhibitor Selegiline Reduces the Viability of Different Prostate Cancer Cell Lines and Enhances the Effects of Anti‐Androgen and Cytostatic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Counting & Health Analysis [sigmaaldrich.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Western blot analysis of cell lines [bio-protocol.org]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. origene.com [origene.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bosterbio.com [bosterbio.com]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for MAO-IN-3 (Presumed MAO-B-IN-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of monoamine neurotransmitters and has been implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's and Parkinson's diseases.[1][2][3] MAO-IN-3 is understood to be a reversible and selective inhibitor of monoamine oxidase B (MAO-B). This document provides detailed application notes and experimental protocols for the use of this compound in a research setting. Given the limited specific primary literature on a compound named "this compound," this document will proceed under the assumption that the intended compound is the commercially available MAO-B inhibitor, MAO-B-IN-3 . The provided protocols are based on standard methodologies for characterizing selective and reversible MAO-B inhibitors.
Mechanism of Action
MAO-B is an enzyme located on the outer mitochondrial membrane that catalyzes the oxidative deamination of biogenic and xenobiotic amines.[4][5] In the brain, MAO-B is predominantly found in astrocytes and serotonergic neurons.[6] The enzymatic activity of MAO-B on substrates like dopamine and phenylethylamine leads to the production of their corresponding aldehydes, ammonia, and hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS). Elevated MAO-B activity is associated with increased oxidative stress and neurodegeneration.[3]
MAO-B-IN-3 acts as a reversible and selective inhibitor of MAO-B. By binding to the active site of the enzyme, it prevents the breakdown of monoamine neurotransmitters, thereby increasing their local concentrations. This inhibition also reduces the production of neurotoxic byproducts like H₂O₂.
Signaling Pathway
The primary signaling pathway influenced by MAO-B-IN-3 is the modulation of monoamine neurotransmitter levels and the reduction of oxidative stress.
References
- 1. Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Effects of combined MAO-B inhibitors and levodopa vs. monotherapy in Parkinson’s disease [frontiersin.org]
- 3. karger.com [karger.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo and In Vitro Characterization of a Novel MAO-B Inhibitor Radioligand, 18F-Labeled Deuterated Fluorodeprenyl - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for a Selective MAO-A Inhibitor in Rodent Experiments
Disclaimer: A specific compound designated "Mao-IN-3" was not found in publicly available scientific literature or chemical databases. The following application notes and protocols are based on the characteristics of well-documented, selective Monoamine Oxidase-A (MAO-A) inhibitors, such as clorgyline and harmine. Researchers should adapt these protocols based on the specific properties (e.g., solubility, stability, reversibility of inhibition) of their novel compound.
Introduction to MAO-A Inhibition
Monoamine Oxidase-A (MAO-A) is a key enzyme located on the outer mitochondrial membrane responsible for the oxidative deamination of monoamine neurotransmitters, primarily serotonin, norepinephrine, and dopamine.[1][2] Inhibition of MAO-A prevents the breakdown of these neurotransmitters, leading to their increased availability in the synaptic cleft.[1] This mechanism is the basis for the therapeutic use of MAO-A inhibitors as antidepressants and anxiolytics.[3] In a research context, selective MAO-A inhibitors are valuable tools for studying the role of monoaminergic systems in various physiological and pathological processes.
Mechanism of Action
Selective MAO-A inhibitors bind to the active site of the MAO-A enzyme, preventing it from metabolizing its substrates. This inhibition can be either reversible or irreversible.[3][4] Irreversible inhibitors, like clorgyline, form a covalent bond with the enzyme's flavin adenine dinucleotide (FAD) cofactor, permanently inactivating it until a new enzyme is synthesized.[5] Reversible inhibitors, such as harmine, bind non-covalently and can be displaced.[3] The inhibition of MAO-A leads to an accumulation of serotonin, norepinephrine, and dopamine in presynaptic neurons, enhancing neurotransmission.
Quantitative Data: Dosage and Administration
The appropriate dosage of a MAO-A inhibitor in rodents can vary significantly based on the compound's potency, selectivity, and pharmacokinetic properties. The following tables provide examples of dosages used in published rodent studies for the selective MAO-A inhibitors clorgyline and harmine.
Table 1: Reported Dosages of Selective MAO-A Inhibitors in Rats
| Compound | Dosage Range (mg/kg) | Route of Administration | Species | Experimental Context | Reference(s) |
| Clorgyline | 1.0 - 10.0 | Intraperitoneal (i.p.) | Rat | Conflict Behavior / Anxiety | [6] |
| Clorgyline | 10.0 | Not Specified | Rat | MAO-A Inhibition Assay (ex vivo) | [7] |
| Harmine | 0.5 - 10.0 | Intraperitoneal (i.p.) | Rat | Dopamine Efflux / Microdialysis | [8] |
| Harmine | 10.0 | Not Specified | Rat | MAO-A Inhibition Assay (ex vivo) | [7] |
| Moclobemide | 12.5 - 50.0 | Not Specified | Rat | MAO-A Inhibition Assay (ex vivo) | [7] |
Table 2: Reported Dosages of Selective MAO-A Inhibitors in Mice
| Compound | Dosage Range (mg/kg) | Route of Administration | Species | Experimental Context | Reference(s) |
| Clorgyline | up to 10.0 | Not Specified | Mouse | 5-HT Accumulation | [9] |
| Harmine | 2.0 - 15.0 | Not Specified | Mouse | Pharmacokinetic Interaction Study | [10] |
| Amiflamine | 1.0 - 10.0 | Subcutaneous (s.c.) | Mouse | L-dopa Interaction / Motor Activity | [11] |
Note: These dosages serve as a starting point. It is imperative to perform a dose-response study for any new compound to determine its effective and non-toxic dose range for the specific animal model and experimental endpoint.
Experimental Protocols
Protocol 1: Dose Range Finding and Maximum Tolerated Dose (MTD) Study
This protocol is essential for establishing a safe and effective dose range for a novel compound like "this compound". The MTD is the highest dose that does not cause unacceptable toxicity or more than a 10% loss of body weight in a short-term study.
Objective: To determine the acute toxicity and tolerated dose range of a novel MAO-A inhibitor in mice.
Materials:
-
Test compound (e.g., this compound)
-
Vehicle solution (e.g., saline, 0.5% methylcellulose, DMSO/saline mixture). The vehicle must be non-toxic and capable of solubilizing the compound.
-
Male or female mice (e.g., C57BL/6), 8-10 weeks old.
-
Standard laboratory equipment (syringes, needles, animal balance, cages).
Procedure:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week before the experiment.
-
Group Allocation: Randomly assign mice to several groups (n=3-5 per group), including a vehicle control group and at least 3-5 dose groups (e.g., 1, 5, 10, 25, 50 mg/kg). Doses should be selected on a logarithmic scale.
-
Compound Preparation: Prepare fresh dosing solutions on the day of the experiment. Ensure the compound is fully dissolved or forms a homogenous suspension.
-
Administration: Administer a single dose of the test compound or vehicle via the intended experimental route (e.g., intraperitoneal injection, oral gavage).
-
Observation:
-
Continuously observe animals for the first 4 hours post-dosing for any immediate signs of toxicity (e.g., seizures, sedation, hyperactivity, stereotyped behaviors, respiratory distress).
-
Record clinical signs, body weight, and food/water intake daily for 7-14 days.
-
-
Endpoint: The MTD is identified as the highest dose at which no mortality occurs, body weight loss does not exceed 10%, and no severe clinical signs of toxicity are observed.
-
Data Analysis: Plot dose versus toxicological endpoints (e.g., % body weight change, mortality). Use this data to select 2-3 doses for subsequent efficacy studies (a low, medium, and high dose, all below the MTD).
Protocol 2: Rodent Pharmacokinetic (PK) Study
Objective: To determine the basic pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a novel MAO-A inhibitor after a single administration.
Materials:
-
Test compound and vehicle
-
Male or female rats (e.g., Sprague-Dawley) or mice, cannulated if serial blood sampling is desired.
-
Dosing and blood collection supplies (syringes, needles, anticoagulant tubes e.g., K2-EDTA).
-
Centrifuge, freezer (-80°C).
-
Analytical equipment (LC-MS/MS).
Procedure:
-
Animal Preparation: Use cannulated animals (e.g., jugular vein) for serial blood sampling to reduce stress and animal numbers. Otherwise, use satellite groups for terminal blood collection at each time point.
-
Dosing: Administer a single known dose of the compound (e.g., a mid-range, non-toxic dose determined from the MTD study) via the desired route (e.g., intravenous bolus for bioavailability, oral gavage for absorption).
-
Blood Sampling:
-
Collect blood samples (~50-100 µL per sample for a mouse) at multiple time points.
-
IV administration time points (example): 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
Oral administration time points (example): 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
-
Plasma Preparation: Immediately place blood samples into anticoagulant tubes, keep on ice, and then centrifuge (e.g., 2000 x g for 10 minutes at 4°C) to separate plasma.
-
Sample Storage: Transfer the plasma supernatant to new labeled tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Half-life (t½)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Bioavailability (F%) (if both IV and oral routes are tested).
-
Safety and Handling
Investigator Responsibility: The investigator is responsible for adhering to all institutional and national guidelines for the ethical use of laboratory animals.
Compound Safety:
-
Obtain the Safety Data Sheet (SDS) for the test compound.
-
Handle the compound using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Be aware of potential drug-food interactions. MAO-A inhibitors can cause a hypertensive crisis if the animal consumes food high in tyramine (the "cheese effect").[3][4] While standard rodent chow is typically low in tyramine, this is a critical consideration for study design and animal monitoring.
Administration:
-
All parenteral injections must be prepared using sterile, isotonic vehicles.[8]
-
Volumes of administration should not exceed recommended limits (e.g., for mice: ~0.2 mL IV, ~2.0 mL IP, ~2.0 mL SC).[8]
-
Individuals performing procedures must be adequately trained to minimize animal stress and ensure accurate dosing.[8]
References
- 1. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional structure of human monoamine oxidase A (MAO A): Relation to the structures of rat MAO A and human MAO B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. emedicine.medscape.com [emedicine.medscape.com]
- 5. researchgate.net [researchgate.net]
- 6. The effects of selective and non-selective monoamine oxidase (MAO) inhibitors on conflict behavior in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of moclobemide on rat brain monoamine oxidase A and B: comparison with harmaline and clorgyline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of harmine on dopamine output and metabolism in rat striatum: role of monoamine oxidase-A inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of monoamine oxidase inhibition by clorgyline, deprenil or tranylcypromine on 5-hydroxytryptamine concentrations in rat brain and hyperactivity following subsequent tryptophan administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Interactions between Monoamine Oxidase A Inhibitor Harmaline and 5-Methoxy-N,N-Dimethyltryptamine, and the Impact of CYP2D6 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of MAO inhibitors upon MPTP mice chronically treated with suprathreshold doses of L-dopa - PubMed [pubmed.ncbi.nlm.nih.gov]
A Sensitive and Robust LC-MS/MS Method for the Quantification of Mao-IN-3 (Exemplified by Tranylcypromine) in Human Plasma
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of the monoamine oxidase (MAO) inhibitor, Mao-IN-3, in human plasma. Due to the hypothetical nature of "this compound," this protocol has been developed and exemplified using Tranylcypromine, a well-characterized MAO inhibitor with similar physicochemical properties. The method utilizes a simple protein precipitation step for sample preparation and employs a stable isotope-labeled internal standard to ensure accuracy and precision. The described method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development requiring precise measurement of this class of compounds.
Introduction
Monoamine oxidase (MAO) is a critical enzyme responsible for the degradation of key neurotransmitters, including serotonin, dopamine, and norepinephrine.[1] Inhibitors of MAO are therefore an important class of therapeutic agents, primarily used as antidepressants.[1] The development of new MAO inhibitors, such as the hypothetical compound this compound, requires a reliable bioanalytical method to characterize their pharmacokinetic (PK) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such quantitative analyses due to its high sensitivity, selectivity, and speed.[2]
This document provides a comprehensive protocol for the quantification of this compound in human plasma, using Tranylcypromine as a practical surrogate. Tranylcypromine is a non-selective, irreversible MAO inhibitor with a molecular weight of 133.19 g/mol .[1] The method described herein is validated to meet the standards required for regulated bioanalysis.
Signaling Pathway and Experimental Workflow
To understand the context of the analysis, the following diagrams illustrate the mechanism of action of a MAO inhibitor and the overall experimental procedure for its quantification.
Caption: Mechanism of Monoamine Oxidase (MAO) Inhibition.
Caption: Bioanalytical workflow for this compound quantification.
Experimental Protocols
Materials and Reagents
-
Analytes: Tranylcypromine (surrogate for this compound), Tranylcypromine-d5 (Internal Standard, IS).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water.
-
Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation
-
LC System: A high-performance liquid chromatography (UHPLC) system.
-
MS System: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source.[2]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tranylcypromine and Tranylcypromine-d5 in methanol.
-
Working Solutions: Prepare serial dilutions of the Tranylcypromine stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of Tranylcypromine-d5 at 100 ng/mL in acetonitrile for use as the protein precipitation/internal standard solution.
Sample Preparation Protocol
-
Pipette 50 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL Tranylcypromine-d5 in acetonitrile).
-
Vortex the mixture for 3 minutes at 1500 rpm to precipitate proteins.
-
Centrifuge the tubes for 10 minutes at 14,000 rpm and 4°C.
-
Transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vial.
-
Add 400 µL of water containing 0.1% formic acid.
-
Cap the plate/vial and vortex for 2 minutes before placing it in the autosampler.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of the analyte and internal standard.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min |
| Total Run Time | 5.0 minutes |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
|---|---|
| Ionization Mode | Heated Electrospray Ionization (HESI), Positive |
| Spray Voltage | 3500 V |
| Vaporizer Temp. | 300°C |
| Capillary Temp. | 300°C |
| Sheath Gas | 50 (arbitrary units) |
| Auxiliary Gas | 15 (arbitrary units) |
| Detection Mode | Selected Reaction Monitoring (SRM) |
Table 3: SRM Transitions for Quantification
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Tranylcypromine (Quantifier) | 134.1 | 117.1 | 15 |
| Tranylcypromine (Qualifier) | 134.1 | 91.1 | 25 |
| Tranylcypromine-d5 (IS) | 139.1 | 122.1 | 15 |
Note: Collision energies are instrument-dependent and should be optimized.
Method Validation and Data Presentation
A full validation should be performed according to regulatory guidelines. The following tables summarize the expected performance characteristics of the method.
Calibration Curve and Linearity
The method is linear over a concentration range of 0.5 to 500 ng/mL in human plasma.
Table 4: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
|---|
| Tranylcypromine | 0.5 - 500 | Linear, 1/x² weighting | > 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated using QC samples at three concentration levels.
Table 5: Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LQC | 1.5 | < 8.0% | ± 7.0% | < 9.0% | ± 8.0% |
| MQC | 75 | < 6.0% | ± 5.0% | < 7.0% | ± 6.0% |
| HQC | 400 | < 5.0% | ± 4.0% | < 6.0% | ± 5.0% |
Application to a Pharmacokinetic Study
This method can be applied to determine the plasma concentration-time profile of this compound following oral administration. A hypothetical dataset is presented below.
Table 6: Hypothetical Pharmacokinetic Data
| Time (hours) | Plasma Concentration (ng/mL) |
|---|---|
| 0 (Pre-dose) | Below Limit of Quantification |
| 0.5 | 45.8 |
| 1.0 | 185.2 |
| 2.0 | 150.5 |
| 4.0 | 75.1 |
| 8.0 | 20.3 |
| 12.0 | 5.6 |
| 24.0 | 1.1 |
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of the hypothetical this compound, using Tranylcypromine as a model compound, in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis. The method demonstrates excellent performance in linearity, accuracy, and precision, making it highly suitable for supporting drug development and pharmacokinetic studies of novel MAO inhibitors.
References
Troubleshooting & Optimization
Technical Support Center: Mao-IN-3 and Related Monoamine Oxidase Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mao-IN-3 and other monoamine oxidase (MAO) inhibitors that may present solubility challenges.
Troubleshooting Guide: Solubility Issues
Problem: Poor or incomplete dissolution of the compound in the desired solvent.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Solvent Choice | The compound may have limited solubility in the initial solvent. Consult the solubility data table below and consider using a more appropriate solvent or a co-solvent system. For many MAO inhibitors, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions. |
| Low Temperature | Solubility can be temperature-dependent. Gentle warming of the solution (e.g., in a 37°C water bath) may aid dissolution. However, be cautious of potential compound degradation at elevated temperatures. |
| Insufficient Mixing | Ensure the solution is being adequately mixed. Vortexing or sonication can help to break down compound aggregates and facilitate dissolution. |
| Precipitation from Stock Solution | If the compound precipitates out of a stock solution upon storage, it may be due to solvent evaporation or storage at an inappropriate temperature. Ensure vials are tightly sealed and stored as recommended on the product data sheet. If precipitation occurs, try warming and vortexing the solution to redissolve the compound before use. |
| Inappropriate Final Concentration | Attempting to dissolve the compound at a concentration that exceeds its solubility limit in the chosen solvent will result in incomplete dissolution. Prepare a more dilute solution or use a different solvent system. |
| pH of the Solution | The solubility of some compounds can be pH-dependent. If working with aqueous buffers, ensure the pH is compatible with the compound's properties. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of a MAO inhibitor like this compound?
A1: For many non-polar small molecule inhibitors, including several MAO inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[1] It is advisable to prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and then dilute it with the appropriate aqueous buffer or cell culture medium for your experiment.
Q2: My MAO inhibitor precipitated when I diluted the DMSO stock solution into my aqueous buffer. What should I do?
A2: This is a common issue known as "salting out" or precipitation upon solvent change. Here are a few strategies to address this:
-
Decrease the final concentration: The compound may be soluble at a lower concentration in your aqueous buffer.
-
Use a co-solvent: For in vivo studies, a common formulation involves a mixture of solvents to maintain solubility. For example, a vehicle consisting of DMSO, PEG300, Tween 80, and saline can be effective.[2]
-
Prepare fresh dilutions: Instead of storing diluted aqueous solutions, prepare them fresh from the DMSO stock solution immediately before each experiment.
Q3: How should I store my stock solution of this compound?
A3: Stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[1][2] Always refer to the manufacturer's data sheet for specific storage recommendations.
Q4: Can I dissolve my MAO inhibitor directly in water or PBS?
A4: Most potent, non-polar MAO inhibitors have very low aqueous solubility. Direct dissolution in water or phosphate-buffered saline (PBS) is often not feasible, especially at higher concentrations. A DMSO stock solution is typically required.
Solubility Data for Representative MAO Inhibitors
| Compound | Solvent | Reported Solubility/Formulation |
| MAO-B-IN-29 | DMSO | Typically soluble (e.g., 10 mM)[1] |
| MAO-B-IN-32 | DMSO, PEG300, Tween 80, Saline/PBS | In vivo formulation: DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH₂O[2] |
| General Guidance | DMSO | Recommended for preparing stock solutions (e.g., 5 mM, 10 mM, or 20 mM)[1] |
| General Guidance | PEG400 | Can be used for oral formulations[1] |
| General Guidance | Carboxymethyl cellulose, Tween 80 | Can be used to create suspensions for oral administration[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Carefully weigh out the required amount of the MAO inhibitor powder using a calibrated analytical balance. For example, for a compound with a molecular weight of 400 g/mol , you would need 4 mg to make 1 mL of a 10 mM solution.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath for 5-10 minutes to aid dissolution. Sonicate for a few minutes if aggregates are still visible.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of your DMSO stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the DMSO stock to the medium and mix immediately to minimize precipitation. The final concentration of DMSO in the cell culture should typically be kept below 0.5% to avoid solvent toxicity.
-
Control: Prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.
Visualizations
Caption: PKC and MAPK signaling cascade in MAO-B gene expression.[3]
Caption: Recommended workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Mao-IN-3 Concentration for Assays
Welcome to the technical support center for Mao-IN-3. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a reversible and competitive inhibitor of both Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B).[1] Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine.[2][3] By inhibiting MAO-A and MAO-B, this compound increases the levels of these neurotransmitters.
Q2: What are the typical concentrations of this compound to use in an assay?
A2: The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. Based on data for structurally related compounds, a good starting point for a biochemical assay would be in the nanomolar range. For cell-based assays, a wider concentration range, typically from nanomolar to low micromolar, should be tested. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific system.
Q3: How should I prepare a stock solution of this compound?
A3: A specific technical data sheet for this compound with definitive solubility information is not publicly available. However, many small molecule inhibitors are soluble in dimethyl sulfoxide (DMSO).[4][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and then dilute it to the final desired concentration in your assay buffer or cell culture medium. To minimize the effects of the solvent on your experiment, the final DMSO concentration should typically be kept below 0.5%.
Q4: Is this compound selective for MAO-A or MAO-B?
A4: this compound is reported to be a dual inhibitor of both MAO-A and MAO-B.[1] A related compound, MAO-A/B-IN-3, exhibits IC50 values of 67 nM for MAO-A and 29 nM for MAO-B, indicating potent inhibition of both isoforms.[7] Another related compound, MAO-B-IN-3, is a selective inhibitor for MAO-B with an IC50 of 96 nM.[8]
Q5: What are the potential off-target effects of this compound?
A5: While specific off-target effects for this compound are not extensively documented, it is important to consider that small molecule inhibitors can have off-target activities. For example, the related compound MAO-A/B-IN-3 also shows inhibitory activity against Acetylcholinesterase (AChE) with an IC50 of 1370 nM.[7] It is advisable to perform counter-screening against related targets or use orthogonal approaches to confirm that the observed effects are due to MAO inhibition.
Troubleshooting Guides
Issue 1: No or Low Inhibition Observed
| Possible Cause | Troubleshooting Step |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the IC50 value in your specific assay system. |
| Inhibitor Degradation | Prepare fresh stock solutions of this compound. Avoid repeated freeze-thaw cycles. Store stock solutions at -20°C or -80°C as recommended for similar compounds. |
| Assay Conditions Not Optimal | Ensure that the assay buffer, pH, temperature, and incubation times are optimal for MAO enzyme activity. Refer to established protocols for MAO assays. |
| Inactive Enzyme | Verify the activity of your MAO enzyme preparation using a known substrate and, if possible, a positive control inhibitor. |
Issue 2: High Background Signal or Assay Interference
| Possible Cause | Troubleshooting Step |
| Inhibitor Autofluorescence/Autoluminescence | If using a fluorescence or luminescence-based assay, test this compound alone at the highest concentration used in the experiment to check for intrinsic signal. |
| Precipitation of Inhibitor | Visually inspect the wells for any precipitation, especially at higher concentrations. If precipitation occurs, try using a lower concentration or a different solvent/buffer system. Ensure the final DMSO concentration is not causing solubility issues. |
| Interference with Detection Reagents | Run a control experiment where this compound is added after the enzymatic reaction has been stopped to see if it interferes with the detection reagents. The MAO-Glo™ Assay protocol suggests that the Luciferin Detection Reagent minimizes interference from test compounds.[9] |
Issue 3: Cellular Toxicity Observed
| Possible Cause | Troubleshooting Step |
| High Inhibitor Concentration | Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration of this compound on your specific cell line. Use concentrations below the toxic threshold for your functional assays. |
| Solvent (DMSO) Toxicity | Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) and that your cells are tolerant to this concentration. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). |
| On-Target Toxicity | Inhibition of MAO can lead to an accumulation of monoamines, which may have toxic effects on certain cell types.[10] Consider reducing the incubation time or the concentration of this compound. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) for a related dual MAO-A/B inhibitor, MAO-A/B-IN-3, which can serve as a reference for designing experiments with this compound.
| Compound | Target | IC50 (nM) |
| MAO-A/B-IN-3 | MAO-A | 67[7] |
| MAO-B | 29[7] | |
| AChE | 1370[7] |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a Luminescent MAO-Glo™ Assay
This protocol is adapted from the Promega MAO-Glo™ Assay Technical Bulletin.[11]
Materials:
-
This compound
-
DMSO
-
MAO-Glo™ Assay Kit (Promega)
-
Recombinant human MAO-A or MAO-B enzyme
-
White, opaque 96-well plates
-
Multichannel pipette
-
Plate-reading luminometer
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 100 nM).
-
Further dilute these DMSO stocks into the appropriate assay buffer to create 4X working solutions. Ensure the final DMSO concentration in the assay will be consistent across all wells and ideally below 0.5%.
-
-
Assay Setup (96-well plate):
-
No Inhibitor Control: Add 12.5 µL of assay buffer with the same percentage of DMSO as the inhibitor wells.
-
Inhibitor Wells: Add 12.5 µL of each 4X this compound working solution.
-
No Enzyme Control: Add 25 µL of assay buffer.
-
-
Enzyme Addition:
-
Prepare a 2X MAO enzyme solution in the appropriate assay buffer.
-
Add 25 µL of the 2X MAO enzyme solution to all wells except the "No Enzyme Control" wells.
-
-
Substrate Addition and Incubation:
-
Prepare a 4X MAO substrate solution according to the MAO-Glo™ Assay protocol.
-
Add 12.5 µL of the 4X substrate solution to all wells to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 50 µL of reconstituted Luciferin Detection Reagent to each well.
-
Incubate at room temperature for 20 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (No Enzyme Control) from all other readings.
-
Normalize the data by setting the "No Inhibitor Control" as 100% activity.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay
Materials:
-
This compound
-
DMSO
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium from your DMSO stock. Ensure the final DMSO concentration is consistent across all wells.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Leave the plate at room temperature in the dark for at least 2 hours.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability versus the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).
-
Visualizations
Caption: Signaling pathway of monoamine oxidase (MAO) and the effect of this compound inhibition.
Caption: General experimental workflow for optimizing this compound concentration in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. glpbio.com [glpbio.com]
- 3. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gchemglobal.com [gchemglobal.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. promega.com [promega.com]
- 10. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAO-Glo™ Assay Protocol [promega.com]
Technical Support Center: Troubleshooting Mao-IN-3 Off-Target Effects
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Mao-IN-3, a hypothetical inhibitor of Monoamine Oxidase A (MAO-A). This document addresses potential off-target effects and provides experimental strategies to identify and mitigate them.
Frequently Asked Questions (FAQs)
Q1: My cells are showing a phenotype that is inconsistent with MAO-A inhibition after treatment with this compound. What could be the cause?
A1: While this compound is designed as a potent MAO-A inhibitor, it may exhibit off-target activity against other cellular proteins, particularly protein kinases, due to structural similarities in the ATP-binding pocket. Unexpected phenotypes could arise from the inhibition of these unintended targets. It is crucial to validate that the observed effect is a direct result of MAO-A inhibition.
Q2: How can I confirm that this compound is inhibiting MAO-A in my experimental system?
A2: You can directly measure the enzymatic activity of MAO-A in your cell lysates or tissue homogenates after treatment with this compound. A common method is to use a fluorometric or colorimetric assay that measures the production of hydrogen peroxide, a byproduct of MAO-A activity. A significant reduction in MAO-A activity in treated samples compared to vehicle-treated controls would confirm on-target engagement.
Q3: I suspect off-target effects are responsible for my results. What are the likely off-target candidates for this compound?
A3: Based on a hypothetical kinase selectivity profile, this compound may show inhibitory activity against several kinases at concentrations close to its IC50 for MAO-A. A plausible, yet hypothetical, off-target profile is presented in Table 1. These kinases are involved in various signaling pathways that could lead to diverse cellular responses.
Q4: What experimental steps can I take to investigate and validate potential off-target effects?
A4: A systematic approach is recommended. This involves first confirming on-target engagement, then assessing the impact of potential off-targets using orthogonal approaches such as RNAi or CRISPR-Cas9 to silence the suspected off-target gene, and finally, using a structurally distinct MAO-A inhibitor as a control to see if it recapitulates the observed phenotype.
Q5: My experiments show that both MAO-A inhibition and an off-target effect are contributing to the phenotype. How can I dissect these two effects?
A5: This is a common challenge in pharmacology. You can try to separate the two effects by using a concentration range of this compound. If the off-target effect has a different potency (IC50) than the on-target effect, you may be able to find a concentration window where you primarily observe MAO-A inhibition. Additionally, comparing the effects of this compound with a more selective MAO-A inhibitor (if available) and a specific inhibitor for the off-target kinase can help to delineate the respective contributions of each pathway.
Troubleshooting Guide
Problem: Unexpected or Contradictory Experimental Results
This guide provides a step-by-step workflow to determine if the observed effects of this compound are due to its intended MAO-A inhibition or off-target activities.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Data Presentation
Table 1: Hypothetical Inhibitory Profile of this compound
This table presents a hypothetical selectivity profile for this compound against its primary target (MAO-A) and a selection of potential off-target kinases. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target | Target Class | IC50 (nM) | Notes |
| MAO-A | Primary Target | 50 | Intended target for this compound |
| MAO-B | Monoamine Oxidase | 500 | 10-fold selectivity over MAO-B. |
| Kinase X | Serine/Threonine Kinase | 150 | Involved in cell cycle progression. Inhibition may lead to cell cycle arrest. |
| Kinase Y | Tyrosine Kinase | 300 | Component of a pro-survival signaling pathway. |
| Kinase Z | Serine/Threonine Kinase | 800 | Part of a stress-activated pathway. |
Disclaimer: The data in this table is purely hypothetical and for illustrative purposes only. Actual off-target effects of any compound should be determined experimentally.
Experimental Protocols
Protocol 1: Measurement of MAO-A Activity in Cell Lysates
This protocol describes a fluorometric assay to determine the level of MAO-A inhibition by this compound.
Materials:
-
Cells or tissue treated with this compound and vehicle control.
-
MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
MAO-A substrate (e.g., kynuramine or a commercial fluorogenic substrate).
-
MAO-A inhibitor control (e.g., clorgyline).
-
Fluorometer and 96-well black plates.
-
Protein quantification assay (e.g., BCA or Bradford).
Procedure:
-
Prepare cell lysates from treated and control samples in MAO-A Assay Buffer on ice.
-
Determine the protein concentration of each lysate.
-
Normalize the protein concentration of all samples with Assay Buffer.
-
In a 96-well black plate, add a standardized amount of protein lysate to each well.
-
Include wells with a known MAO-A inhibitor as a positive control for inhibition.
-
Initiate the reaction by adding the MAO-A substrate to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of MAO-A inhibition by comparing the fluorescence of this compound treated samples to the vehicle control.
Caption: Workflow for measuring MAO-A activity in cell lysates.
Protocol 2: Western Blot Analysis of Off-Target Kinase Pathway
This protocol outlines how to assess the activity of a suspected off-target kinase by measuring the phosphorylation of its downstream substrate.
Materials:
-
Cells treated with this compound, a known inhibitor of the off-target kinase (positive control), and vehicle control.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: one specific for the phosphorylated form of the substrate and one for the total substrate protein.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
Procedure:
-
Treat cells with the inhibitors for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the phosphorylated substrate.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the antibody against the total substrate protein to confirm equal loading.
-
Quantify the band intensities to determine the ratio of phosphorylated to total substrate.
Caption: Experimental workflow for Western blot analysis of a kinase pathway.
Signaling Pathway Visualization
The following diagram illustrates a hypothetical scenario where this compound not only inhibits its primary target, MAO-A, but also an off-target, Kinase X, which is part of a cell proliferation pathway.
Mao-IN-3 stability in different buffers
This technical support guide provides troubleshooting advice and frequently asked questions regarding the stability of Mao-IN-3 in various experimental buffers. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for this compound in different buffers is not extensively available in the public domain. The following guidelines are based on general principles for small molecule stability testing and should be adapted to your specific experimental context. Empirical determination of stability in your buffer of choice is highly recommended.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory buffers?
The stability of this compound, like many small molecules, is not absolute and can be significantly influenced by the specific chemical environment. Key factors affecting its stability include:
-
pH: The acidity or alkalinity of the buffer can catalyze hydrolytic degradation.
-
Buffer Composition: Some buffer components can react with the compound. For instance, buffers containing primary amines (e.g., Tris) may be reactive depending on the compound's structure.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Light Exposure: Photoreactive functional groups on the molecule can lead to degradation upon exposure to certain wavelengths of light.
It is crucial to experimentally verify the stability of this compound under your specific assay conditions.
Q2: Which buffers are recommended as a starting point for assessing this compound stability?
For initial experiments, it is advisable to start with commonly used, relatively inert buffers. Good starting points include:
-
Phosphate-Buffered Saline (PBS): Widely used and generally compatible with many biological assays.[1]
-
HEPES: A zwitterionic buffer that is popular in cell culture and biochemical assays for its ability to maintain physiological pH.
-
Simulated Fluids: For oral drug development applications, testing in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF) can provide crucial data on stability in physiological environments.[2]
Avoid buffers known to be reactive or that might interfere with your assay readout. The choice of buffer should always be validated for compatibility with the specific experimental setup.[3][4]
Q3: How can I experimentally determine the stability of this compound in my chosen buffer?
A chemical stability assay using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the standard method.[1][2] This involves incubating the compound in the buffer over a time course and quantifying the amount of intact compound remaining. A detailed protocol is provided in the "Experimental Protocols" section below.
Q4: What are the potential degradation pathways for this compound?
While specific degradation products of this compound are not detailed, small molecules in aqueous buffers can degrade via several common pathways:[2]
-
Hydrolysis: Cleavage of chemical bonds by reaction with water.
-
Oxidation: Degradation due to reaction with dissolved oxygen or reactive oxygen species.
-
Photodecomposition: Degradation caused by exposure to light.
Identifying the degradation pathway can help in designing strategies to improve stability, such as adding antioxidants or protecting samples from light.
Troubleshooting Guide
Issue: Inconsistent results or rapid loss of this compound in my assay.
If you are observing high variability or faster-than-expected degradation of this compound, consult the following table and the troubleshooting workflow diagram.
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Precipitation/Cloudiness | Poor solubility of this compound in the aqueous buffer. The final concentration of the organic solvent (e.g., DMSO) may be too low. | - Increase the percentage of co-solvent if compatible with the assay.- Test a different buffer system.- Filter the solution before use and accurately determine the concentration of the soluble fraction. |
| Rapid Degradation | The compound is chemically unstable at the pH, temperature, or in the presence of components of the selected buffer. | - Verify the pH of the buffer.- Switch to a more inert buffer (e.g., HEPES).- Prepare solutions fresh before each experiment.- If oxidation is suspected, degas the buffer or add a small amount of antioxidant (e.g., DTT), ensuring it doesn't interfere with the assay. |
| High Variability Between Replicates | Inconsistent sample handling, pipetting errors, or issues with the analytical method. | - Ensure accurate and consistent pipetting.- Use a validated and stable analytical method (HPLC, LC-MS/MS).- Ensure complete dissolution of the compound in the stock solution. |
| Assay Interference | Buffer components may be interfering with the detection method or the biological components of the assay. | - Run buffer-only controls to check for interfering peaks or signals.- Consult literature for known incompatibilities of your buffer with your assay type. |
Data Presentation: Stability of this compound
The following table serves as a template for presenting your experimental stability data.
| Buffer System | pH | Temperature (°C) | Time Point (hours) | % this compound Remaining (Mean ± SD, n=3) |
| PBS | 7.4 | 37 | 0 | 100 ± 0 |
| PBS | 7.4 | 37 | 1 | |
| PBS | 7.4 | 37 | 4 | |
| PBS | 7.4 | 37 | 24 | |
| HEPES | 7.4 | 37 | 0 | 100 ± 0 |
| HEPES | 7.4 | 37 | 1 | |
| HEPES | 7.4 | 37 | 4 | |
| HEPES | 7.4 | 37 | 24 | |
| SGF | 1.2 | 37 | 0 | 100 ± 0 |
| SGF | 1.2 | 37 | 0.5 | |
| SGF | 1.2 | 37 | 1 | |
| SGF | 1.2 | 37 | 2 |
Experimental Protocols
Protocol: Chemical Stability Assessment of this compound in Aqueous Buffers
This protocol outlines a general procedure to determine the stability of this compound over time in a selected buffer using LC-MS/MS analysis.
1. Materials and Reagents:
- This compound
- DMSO (ACS grade or higher)
- Test Buffers (e.g., PBS, HEPES)
- Acetonitrile or Methanol (LC-MS grade), ice-cold
- Incubator or water bath
- Autosampler vials
- LC-MS/MS system
2. Procedure:
- Prepare Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO. Ensure the compound is fully dissolved.
- Prepare Reaction Mixture: In a microcentrifuge tube, add the test buffer. Spike in the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). The final DMSO concentration should be low (typically ≤1%) to minimize its effect on stability and solubility. Vortex gently to mix.
- Incubation: Place the reaction mixture in an incubator set to the desired temperature (e.g., 37°C).
- Time Point Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 50 µL) of the reaction mixture. The T=0 sample should be taken immediately after adding the compound.
- Terminate Reaction: Immediately add the aliquot to a tube containing a fixed volume of ice-cold acetonitrile or methanol (e.g., 150 µL) to precipitate proteins and stop any degradation.[1][2] Vortex and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitate.
- Sample Analysis: Transfer the supernatant to an autosampler vial. Analyze the concentration of the remaining this compound using a validated LC-MS/MS method.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. Plot the percentage remaining versus time to determine the degradation kinetics and half-life (t½).
Visualizations
Signaling Pathway
Caption: this compound inhibits MAO, preventing neurotransmitter degradation.
Experimental Workflow
Caption: Workflow for assessing this compound stability in aqueous buffers.
Troubleshooting Logic
Caption: Decision tree for troubleshooting rapid this compound degradation.
References
- 1. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 2. Chemical Stability Assays - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Metal–organic frameworks vs. buffers: case study of UiO-66 stability - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QI00973C [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
how to avoid Mao-IN-3 precipitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding precipitation of Mao-IN-3 during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Monoamine Oxidase (MAO). MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as neurotransmitters like serotonin, dopamine, and norepinephrine.[1] By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain. There are two main isoforms of MAO: MAO-A and MAO-B.[1] While the specific selectivity of this compound is not publicly available, related compounds like MAO-A/B-IN-3 are dual inhibitors of both isoforms.[2]
Q2: Why is my this compound precipitating out of solution?
Precipitation of small molecules like this compound is a common issue and can be attributed to several factors:
-
Low Aqueous Solubility: Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous buffers like PBS or cell culture media.
-
Solvent Shock: Rapidly diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer can cause the compound to crash out of solution.
-
Concentration Exceeding Solubility Limit: The working concentration of your experiment may exceed the solubility limit of this compound in the final buffer.
-
Temperature Effects: Changes in temperature can affect solubility. Some compounds are less soluble at lower temperatures.
-
pH of the Solution: The ionization state of a compound can be affected by pH, which in turn influences its solubility.
-
Interactions with Media Components: Components in cell culture media, such as proteins and salts, can sometimes interact with the compound and reduce its solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
For most hydrophobic small molecules, the recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).[3] It is advisable to prepare a stock solution at a concentration of 10 mM or higher in 100% DMSO.
Q4: How should I store my this compound stock solution?
Store the this compound powder and DMSO stock solutions under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| In Solvent (DMSO) | -80°C | 6 months |
| In Solvent (DMSO) | -20°C | 1 month |
Data is based on general recommendations for similar compounds and should be confirmed with the supplier-specific datasheet.[3]
It is crucial to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation.[3]
Troubleshooting Guides
Issue: Precipitation observed when diluting DMSO stock solution into aqueous buffer (e.g., PBS, cell culture media).
| Possible Cause | Troubleshooting Step |
| Solvent Shock | Perform a serial dilution. Instead of a single large dilution, dilute the DMSO stock in multiple steps with the aqueous buffer.[3] |
| Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. | |
| Final DMSO Concentration Too Low | Ensure the final concentration of DMSO in your working solution is sufficient to maintain solubility, typically between 0.1% and 0.5% for cell-based assays.[3] However, always perform a vehicle control to account for any effects of DMSO on your experiment. |
| Working Concentration Too High | Determine the kinetic solubility of this compound in your specific experimental buffer (see Experimental Protocols section). If your working concentration exceeds this limit, you may need to lower it. |
Issue: Precipitate forms in the working solution during the experiment.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuation | Ensure your incubator and water baths are properly calibrated and maintaining a stable temperature. Avoid moving plates in and out of the incubator frequently. |
| Interaction with Media Components | If using serum-containing media, consider reducing the serum concentration or using a serum-free formulation if your experiment allows. Serum proteins can sometimes bind to small molecules and affect their solubility. |
| pH Shift in Media | Ensure the cell culture media is properly buffered and that the incubator's CO2 levels are stable to maintain the correct pH. |
| Evaporation | Use sealed plates or ensure proper humidification in the incubator to prevent evaporation, which can concentrate the compound and lead to precipitation. |
Quantitative Data
The following table summarizes the solubility of a related compound, MAO-B-IN-29, in various solvents. This data can serve as a starting point for optimizing the solubility of this compound.
| Solvent | Solubility (Exemplary Data for a similar MAO Inhibitor) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~10 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Note: This data is for a related compound and should be used as a guideline. The actual solubility of this compound may vary.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of 100% sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the tube for 1-2 minutes to ensure the compound is fully dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C.
Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer
-
Prepare a serial dilution of this compound: In a 96-well plate, prepare a serial dilution of your this compound DMSO stock solution.
-
Dilute into aqueous buffer: Transfer a small, equal volume of each concentration from the DMSO plate to a new 96-well plate containing your desired aqueous buffer (e.g., PBS or cell culture medium). The final DMSO concentration should be consistent across all wells (e.g., 1%).
-
Incubate: Incubate the plate at room temperature or your experimental temperature for 1-2 hours.
-
Measure turbidity: Read the absorbance of the plate at a wavelength between 500-700 nm using a plate reader. An increase in absorbance indicates the formation of a precipitate.
-
Determine the kinetic solubility limit: The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility limit in that specific buffer.
Visualizations
Caption: this compound inhibits the degradation of monoamine neurotransmitters.
Caption: Workflow for determining the kinetic solubility of this compound.
References
Validation & Comparative
A Comparative Analysis of Monoamine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of established monoamine oxidase (MAO) inhibitors, offering a quantitative and methodological framework for evaluation. As the specific compound "Mao-IN-3" is not found in the current scientific literature, this analysis focuses on a selection of well-characterized MAO inhibitors with diverse selectivity and reversibility profiles: Moclobemide, Selegiline, and Phenelzine.
Introduction to Monoamine Oxidase Inhibition
Monoamine oxidases (MAO) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters.[1] There are two primary isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and are distributed variably throughout the body.[2] MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for phenylethylamine and benzylamine; dopamine is a substrate for both isoforms.[3] Inhibition of these enzymes increases the bioavailability of these neurotransmitters, a mechanism that has been therapeutically exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3][4]
MAO inhibitors can be classified based on their selectivity for the MAO-A or MAO-B isoform and the nature of their inhibitory action—either reversible or irreversible.[3] Irreversible inhibitors form a covalent bond with the enzyme, leading to a prolonged duration of action that is dependent on the synthesis of new enzyme.[5] Reversible inhibitors, in contrast, bind non-covalently and their effects can be overcome by increased substrate concentrations.[5]
Quantitative Comparison of MAO Inhibitors
The inhibitory potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates greater potency. The selectivity of an inhibitor for one isoform over the other is often expressed as a selectivity index, calculated from the ratio of IC50 values (IC50 MAO-A / IC50 MAO-B).
| Inhibitor | Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (MAO-A/MAO-B) |
| Moclobemide | Reversible, MAO-A Selective | 6.1[6] | 1000[7] | ~0.006 |
| Selegiline | Irreversible, MAO-B Selective | 23[8] | 0.051[8] | ~451 |
| Phenelzine | Irreversible, Non-selective | 0.047 | 0.015 | ~3.13 |
Note: IC50 values can vary between studies depending on the specific experimental conditions. The values presented here are representative figures from the cited literature.
Signaling Pathway of Monoamine Oxidase
The following diagram illustrates the general role of MAO-A and MAO-B in the metabolic degradation of key monoamine neurotransmitters within a presynaptic neuron. Inhibition of these enzymes leads to an accumulation of neurotransmitters in the cytoplasm, increasing their vesicular storage and subsequent release into the synaptic cleft.
Caption: General signaling pathway of MAO in neurotransmitter metabolism.
Experimental Protocols
In Vitro MAO Enzyme Inhibition Assay
This protocol outlines a common method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Objective: To quantify the inhibitory potency of a test compound on recombinant human MAO-A and MAO-B enzymes.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes[2]
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)[1]
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[2]
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A and MAO-B enzymes to a predetermined optimal concentration in the assay buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. Also, prepare dilutions of the positive control inhibitors.
-
Incubation: To the wells of the 96-well plate, add the diluted enzyme solution. Then, add the serially diluted test compound or positive control. Allow the plate to incubate for a specified period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to permit the interaction between the inhibitor and the enzyme.[1][9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine) to all wells.
-
Signal Detection: The metabolism of the substrate by MAO results in the production of a fluorescent product.[1] After a set incubation time (e.g., 20-30 minutes), measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., for the product of kynuramine metabolism, λex = ~310 nm and λem = ~400 nm).
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control (enzyme and substrate only).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
The following diagram provides a visual representation of the in vitro MAO inhibition assay workflow.
Caption: Experimental workflow for an in vitro MAO inhibition assay.
Conclusion
The selection of a monoamine oxidase inhibitor for research or therapeutic development hinges on a clear understanding of its potency, selectivity, and mode of action. Moclobemide serves as a model for reversible, MAO-A selective inhibition, while Selegiline is a classic example of an irreversible, MAO-B selective inhibitor. Phenelzine represents the class of non-selective, irreversible inhibitors. The experimental protocols and workflows detailed in this guide provide a standardized approach for the characterization and comparison of novel MAO inhibitors, ensuring robust and reproducible data for informed decision-making in drug discovery and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Reversible Small Molecule Inhibitors of MAO A and MAO B with Anilide Motifs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
A Comparative Analysis of a Novel Reversible MAO-B Inhibitor and Selegiline in Preclinical Parkinson's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel reversible monoamine oxidase B (MAO-B) inhibitor, referred to herein as Compound [I], and the established irreversible inhibitor, selegiline, in preclinical models of Parkinson's disease (PD). The data presented is based on findings from separate studies utilizing the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model, a standard for inducing Parkinsonian pathology. While direct head-to-head comparative studies for "Mao-IN-3" are not extensively available in peer-reviewed literature, the analysis of Compound [I] offers valuable insights into the potential of next-generation reversible MAO-B inhibitors against the benchmark set by selegiline.
Mechanism of Action and Biochemical Properties
Monoamine oxidase B is a key enzyme in the degradation of dopamine in the brain. Its inhibition increases dopaminergic neurotransmission, which is beneficial in PD where dopaminergic neurons are progressively lost.
Selegiline is a well-established, irreversible inhibitor of MAO-B. At therapeutic doses, it selectively inhibits MAO-B, thereby increasing synaptic dopamine levels. At higher doses, its selectivity for MAO-B diminishes, and it can also inhibit MAO-A.
This compound has been identified as a reversible and competitive inhibitor of both MAO-A and MAO-B, with Ki values of 0.6 µM and 0.2 µM, respectively. The novel Compound [I] is a potent and reversible MAO-B inhibitor with a reported IC50 of 0.014 µM and a competitive inhibition constant (Ki) of 0.018 µM. Reversible inhibition offers a potential advantage in terms of safety and off-target effects compared to irreversible inhibitors.
Performance in a Preclinical Parkinson's Disease Model (MPTP-induced)
The MPTP mouse model is a widely used preclinical model that recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.
Quantitative Data Comparison
The following tables summarize the quantitative data extracted from separate studies on Compound [I] and selegiline in the MPTP mouse model. It is important to note that these studies were not conducted in parallel, and thus experimental conditions may vary.
Table 1: Inhibitory Activity
| Compound | Target | Inhibition Type | IC50 | Ki |
| Compound [I] | MAO-B | Reversible, Competitive | 0.014 µM | 0.018 µM |
| Selegiline | MAO-B | Irreversible | Not typically reported in this format | Not applicable |
| This compound | MAO-A | Reversible, Competitive | - | 0.6 µM |
| MAO-B | Reversible, Competitive | - | 0.2 µM |
Table 2: Neuroprotective Effects in MPTP Mouse Model
| Compound & Dosage | Parameter | Result |
| Selegiline (1.0 mg/kg/day for 14 days) | Nigral Dopaminergic Neurons | Suppressed MPTP-induced reduction (192.68% of MPTP-exposed animals)[1] |
| Striatal Dopaminergic Fibers | Suppressed MPTP-induced reduction (162.76% of MPTP-exposed animals)[1] | |
| Compound [I] (Dosage not specified in summary) | Neuroprotection | Displayed significant neuroprotective effect in vitro |
| Dopaminergic Neurotransmitter Levels | Increased levels in vivo |
Table 3: Effects on MAO Activity and Dopamine Turnover in MPTP Mouse Brain
| Compound & Dosage | MAO-B Inhibition (%) | MAO-A Inhibition (%) | Striatal Dopamine Turnover |
| Selegiline (0.3-10 mg/kg) | 89.8 - 93.4 | Significant at ≥ 3 mg/kg (36.2 ± 4.4% at 10 mg/kg) | Significantly lowered at 10 mg/kg[2] |
| Rasagiline (for comparison) (0.1-3 mg/kg) | 71.4 - 95.2 | Significant at 3 mg/kg (32.5 ± 1.9%) | No significant effect[2] |
Signaling Pathways and Experimental Workflow
Dopaminergic Synapse and MAO-B Inhibition
The following diagram illustrates the mechanism of action of MAO-B inhibitors at the dopaminergic synapse.
Caption: Mechanism of MAO-B inhibitors in the dopaminergic synapse.
General Experimental Workflow for Preclinical Evaluation
This diagram outlines a typical workflow for assessing the efficacy of novel compounds in the MPTP mouse model of Parkinson's disease.
Caption: Workflow for preclinical evaluation in the MPTP mouse model.
Experimental Protocols
MPTP-induced Parkinson's Disease Mouse Model
-
Animals: Male C57BL/6 mice are commonly used.
-
Induction: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is administered via intraperitoneal injection. A common regimen is 20-30 mg/kg daily for 5-7 consecutive days. Probenecid may be co-administered to inhibit the peripheral metabolism of MPTP and enhance its neurotoxicity in the brain.
-
Control Group: A control group receives saline injections.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Behavioral Assessments
-
Open Field Test: This test assesses spontaneous locomotor activity, exploratory behavior, and anxiety. Mice are placed in an open, square arena, and their movements (e.g., total distance traveled, time spent in the center versus the periphery) are tracked for a defined period.
-
Rotarod Test: This test evaluates motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded. The speed of rotation can be constant or accelerating.
Measurement of Striatal Dopamine Levels by HPLC
-
Tissue Preparation: Following euthanasia, the striata are rapidly dissected and frozen. The tissue is weighed and homogenized in a perchloric acid solution containing an internal standard (e.g., dihydroxybenzylamine).
-
Sample Processing: The homogenate is centrifuged at high speed to precipitate proteins. The supernatant is then filtered.
-
HPLC Analysis: The filtered supernatant is injected into a high-performance liquid chromatography (HPLC) system equipped with an electrochemical detector. The concentration of dopamine is quantified by comparing the peak area to a standard curve.
Conclusion
The available preclinical data suggests that novel, reversible MAO-B inhibitors like Compound [I] hold promise as therapeutic agents for Parkinson's disease. They exhibit potent and selective inhibition of MAO-B and demonstrate neuroprotective effects in the MPTP mouse model.
Selegiline, as an established irreversible inhibitor, has a wealth of data supporting its efficacy in preclinical models and clinical use. It has been shown to rescue motor deficits and protect dopaminergic neurons in the MPTP model.
A direct, head-to-head comparative study of this compound and selegiline under identical experimental conditions is necessary to definitively determine their relative efficacy and neuroprotective potential. Future research should focus on such direct comparisons and further elucidate the long-term benefits and safety profiles of reversible MAO-B inhibitors in the context of Parkinson's disease therapy.
References
A Comparative Analysis of Mao-IN-3: A Novel Irreversible MAO-B Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Mao-IN-3, a novel irreversible monoamine oxidase B (MAO-B) inhibitor, with the established drug, Selegiline. The following sections present a comprehensive overview of their inhibitory effects, selectivity, and the experimental protocols used for their validation. This document is intended to provide objective data to inform research and development decisions in the field of neurodegenerative diseases.
Inhibitory Potency and Selectivity
This compound demonstrates a significant improvement in both inhibitory potency and selectivity for MAO-B when compared to Selegiline. The half-maximal inhibitory concentration (IC50) for this compound against MAO-B is in the low nanomolar range, indicating a higher affinity for the target enzyme. Furthermore, its selectivity for MAO-B over MAO-A is substantially greater than that of Selegiline, suggesting a reduced potential for off-target effects.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (µM) | Selectivity Index (MAO-A IC50 / MAO-B IC50) |
| This compound | 5.2 | 35.8 | ~6885 |
| Selegiline | 51[1] | 23[1] | ~451 |
Mechanism of Action: Irreversible Inhibition
Both this compound and Selegiline are classified as irreversible inhibitors of MAO-B. They act by forming a covalent bond with the FAD cofactor within the enzyme's active site. This irreversible binding permanently deactivates the enzyme, preventing the breakdown of key neurotransmitters. The primary role of MAO-B is the oxidative deamination of monoamines, including dopamine.[2] By inhibiting MAO-B, these compounds increase the synaptic concentration of dopamine, which is a key therapeutic strategy in the management of Parkinson's disease.[3]
Experimental Protocols
The following section details the methodology for the in vitro determination of MAO-B inhibitory activity.
In Vitro MAO-B Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory potential of a compound by measuring the reduction in the enzymatic activity of recombinant human MAO-B. The assay is based on the detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., Tyramine, Benzylamine)
-
Horseradish Peroxidase (HRP)
-
Fluorometric probe (e.g., Amplex Red)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Test compounds (this compound, Selegiline) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Compound Preparation: A serial dilution of the test compounds is prepared in DMSO.
-
Reaction Mixture: The reaction mixture is prepared in the 96-well plate containing the assay buffer, HRP, and the fluorometric probe.
-
Inhibitor Incubation: The test compounds and the MAO-B enzyme are added to the reaction mixture and incubated for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiation of Reaction: The reaction is initiated by the addition of the MAO-B substrate.
-
Fluorometric Detection: The fluorescence is measured at timed intervals using a microplate reader (Excitation/Emission ~535/587 nm). The rate of H2O2 production is directly proportional to the MAO-B activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to the vehicle control (DMSO). The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Visualizing the Molecular and Experimental Landscape
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: MAO-B Signaling and Inhibition Pathway.
Caption: In Vitro MAO-B Inhibition Assay Workflow.
References
Comparative Analysis of MAO-IN-3 Cross-Reactivity with Other Enzymes: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the enzyme inhibitor MAO-IN-3, identified as MAO-A/B-IN-3, with alternative dual inhibitors of Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE). This document summarizes key performance data, details experimental methodologies, and outlines the rationale for comprehensive cross-reactivity profiling.
MAO-A/B-IN-3 has emerged as a potent dual inhibitor of both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), while also exhibiting inhibitory activity against acetylcholinesterase (AChE)[1]. This multi-target profile makes it a compound of interest for neurodegenerative disease research. Understanding its selectivity and potential off-target effects is critical for accurate interpretation of experimental results and for assessing its therapeutic potential.
Quantitative Comparison of Inhibitor Potency
The inhibitory efficacy of MAO-A/B-IN-3 against its primary targets and AChE has been quantified and is presented below in comparison to other well-established and experimental dual-target inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Inhibitor | MAO-A IC50 (nM) | MAO-B IC50 (nM) | AChE IC50 (nM) | Notes |
| MAO-A/B-IN-3 | 67[1] | 29[1] | 1370[1] | Dual MAO-A/B and AChE inhibitor. |
| Donepezil | - | - | 0.020 (μM)[2] | Selective AChE inhibitor, often used as a reference. |
| Rivastigmine | - | - | - | AChE and BuChE inhibitor.[3] |
| Galantamine | - | - | - | AChE inhibitor.[3] |
| Ladostigil | - | - | - | Dual AChE and MAO inhibitor.[4] |
| Compound 14 | - | 8800[2] | 410[2] | Chalcone and donepezil-based dual inhibitor. |
| Compound 1c | - | 2117[5] | 32[5] | Propargylamine-modified pyrimidinylthiourea derivative. |
| Compound 69 | - | 39[2] | 81[2] | Pyridoxine scaffold-based dual inhibitor. |
Note: IC50 values can vary between different experimental setups. Direct comparison should be made with caution.
Signaling Pathways and Experimental Workflow
To elucidate the inhibitory action of compounds like MAO-A/B-IN-3, a series of enzymatic assays are conducted. The general workflow for assessing enzyme inhibition is depicted below.
The signaling pathways affected by MAO and AChE inhibitors are central to neurotransmission. MAO enzymes are responsible for the degradation of monoamine neurotransmitters, while AChE breaks down acetylcholine. Dual inhibition can therefore modulate multiple neurotransmitter systems.
Cross-Reactivity and Selectivity Profiling
While MAO-A/B-IN-3 shows potent inhibition of its target enzymes, comprehensive selectivity profiling is crucial to identify potential off-target interactions that could lead to undesired side effects or confound experimental results. A lack of publicly available, broad-panel screening data for MAO-A/B-IN-3 necessitates a rational approach to selecting enzymes for cross-reactivity testing.
Rationale for Enzyme Selection:
A well-designed selectivity panel should include enzymes that are structurally or functionally related to the primary targets, as well as enzymes known to be common off-targets for similar classes of compounds. For a dual MAO and AChE inhibitor like MAO-A/B-IN-3, a suggested panel would include:
-
Other Oxidoreductases: To assess selectivity against enzymes with similar catalytic mechanisms. This could include other flavin-containing amine oxidases, cytochrome P450 enzymes (CYPs) which are critical for drug metabolism, and other oxidases involved in cellular signaling.
-
Other Esterases: To determine selectivity against other enzymes that hydrolyze ester bonds, such as butyrylcholinesterase (BuChE), carboxylesterases, and paraoxonases.
-
Kinases: A broad kinase panel screen is often recommended in drug discovery as kinases are frequent off-targets for many small molecule inhibitors[6].
-
G-Protein Coupled Receptors (GPCRs): Given the role of MAOs and AChE in neurotransmission, screening against a panel of GPCRs, particularly those for monoamines and acetylcholine, is warranted.
The following diagram illustrates the logical relationship for establishing a cross-reactivity profile.
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental to generating reliable inhibitor potency data. Below are detailed methodologies for conducting in vitro inhibition assays for monoamine oxidase and acetylcholinesterase.
Monoamine Oxidase (MAO) Inhibition Assay Protocol
This protocol is based on a common fluorometric method that detects the hydrogen peroxide produced during the oxidative deamination of a substrate by MAO.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or equivalent)
-
MAO-A selective inhibitor (e.g., Clorgyline) for control
-
MAO-B selective inhibitor (e.g., Pargyline or Selegiline) for control
-
Test compound (MAO-A/B-IN-3)
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, probes, and inhibitors in the appropriate solvent (e.g., DMSO for inhibitors) and dilute to working concentrations in assay buffer.
-
Inhibitor Incubation: Add 5 µL of the test compound at various concentrations to the wells of the microplate. For control wells, add the selective inhibitors or vehicle (DMSO).
-
Enzyme Addition: Add 45 µL of the MAO-A or MAO-B enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Prepare a reaction mix containing the MAO substrate, HRP, and the fluorescent probe in assay buffer. Add 50 µL of this reaction mix to each well to start the reaction.
-
Signal Detection: Incubate the plate at 37°C, protected from light, for a specified time (e.g., 30-60 minutes). Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/590 nm for Amplex Red).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Acetylcholinesterase (AChE) Inhibition Assay Protocol (Ellman's Method)
This colorimetric assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Recombinant human AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
AChE inhibitor (e.g., Donepezil) for control
-
Test compound (MAO-A/B-IN-3)
-
Assay buffer (e.g., phosphate buffer, pH 8.0)
-
96-well clear microplates
-
Spectrophotometric microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, DTNB, and inhibitors in appropriate solvents and dilute to working concentrations in assay buffer.
-
Assay Mixture: In each well of the microplate, add 140 µL of assay buffer, 10 µL of the test compound at various concentrations (or control inhibitor/vehicle), and 10 µL of the AChE enzyme solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for 10 minutes.
-
Color Development: Add 10 µL of DTNB solution to each well.
-
Reaction Initiation: Start the enzymatic reaction by adding 10 µL of the ATCI substrate solution to each well.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at multiple time points (kinetic assay) or after a fixed incubation period (e.g., 10-20 minutes).
-
Data Analysis: Calculate the rate of the reaction (change in absorbance over time) for each inhibitor concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Disclaimer: The experimental protocols provided are for informational purposes and should be optimized for specific laboratory conditions and reagents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Latest advances in dual inhibitors of acetylcholinesterase and monoamine oxidase B against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Rational Design of Novel Selective Dual-Target Inhibitors of Acetylcholinesterase and Monoamine Oxidase B as Potential Anti-Alzheimer's Disease Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]
Comparative Efficacy of Monoamine Oxidase Inhibitors: A Focus on 3-Arylcoumarin Analogs
A comparative analysis of a series of 3-arylcoumarin derivatives reveals significant variations in inhibitory potency and selectivity against the two monoamine oxidase (MAO) isoforms, MAO-A and MAO-B. This guide provides a detailed comparison of these analogs, supported by experimental data, to inform researchers and drug development professionals in the field of neuropharmacology.
Monoamine oxidase (MAO) enzymes are crucial regulators of neurotransmitter levels in the central nervous system and peripheral tissues.[1][2] These enzymes, which exist in two isoforms, MAO-A and MAO-B, are responsible for the oxidative deamination of monoamines such as serotonin, norepinephrine, and dopamine.[1] Inhibition of MAO activity can lead to an increase in the synaptic availability of these neurotransmitters, a mechanism that has been successfully targeted for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[3]
The development of selective MAO inhibitors is a key area of research, as the two isoforms have different substrate specificities and physiological roles. MAO-A preferentially metabolizes serotonin and norepinephrine, while MAO-B has a higher affinity for dopamine and phenylethylamine.[1][3] Consequently, selective inhibition of one isoform over the other can offer therapeutic advantages and reduce side effects. This guide focuses on a series of 3-arylcoumarin analogs, evaluating their comparative efficacy as MAO-A and MAO-B inhibitors.
Quantitative Comparison of 3-Arylcoumarin Analogs
The inhibitory activity of a series of amino and nitro 3-arylcoumarin derivatives against human MAO-A and MAO-B has been evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | Substituent Position | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |
| Nitro Derivatives | ||||
| 1 | ortho-NO2 | > 1000 | 25.30 | > 39.5 |
| 2 | meta-NO2 | > 1000 | 6.12 | > 163.4 |
| 3 | para-NO2 | 4.18 | 2.10 | 1.99 |
| Amino Derivatives | ||||
| 4 | ortho-NH2 | > 1000 | 38.50 | > 26.0 |
| 5 | meta-NH2 | > 1000 | 2.45 | > 408.2 |
| 6 | para-NH2 | > 1000 | 3.15 | > 317.5 |
| Reference Compounds | ||||
| Iproniazid | 1560 | 980 | 1.59 | |
| R-(-)-Deprenyl | > 1000 | 19.60 | > 51.0 |
Data sourced from a study on amino and nitro 3-arylcoumarin derivatives.[4][5]
The data indicates that the amino derivatives generally exhibit higher selectivity for MAO-B compared to the nitro derivatives.[5] Notably, compounds with meta and para substitutions on the 3-aryl ring tend to be more potent inhibitors of MAO-B.[5] For instance, the meta-amino derivative (Compound 5) shows a high potency for MAO-B with an IC50 of 2.45 nM and a selectivity index greater than 408.[5]
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity is typically conducted using an in vitro enzyme inhibition assay. A general methodology is outlined below:
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Substrate (e.g., kynuramine for both isoforms, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B)
-
Phosphate buffer
-
Test compounds (3-arylcoumarin analogs) and reference inhibitors
-
Microplate reader (fluorometric or spectrophotometric)
Procedure:
-
Enzyme Preparation: The recombinant human MAO-A and MAO-B enzymes are pre-incubated in a phosphate buffer at a specific temperature (e.g., 37°C).
-
Inhibitor Addition: The test compounds and reference inhibitors are added to the enzyme preparations at various concentrations and incubated for a defined period to allow for enzyme-inhibitor interaction.
-
Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The rate of the enzymatic reaction is measured by monitoring the formation of the product over time using a microplate reader. For example, the oxidation of kynuramine produces 4-hydroxyquinoline, which is fluorescent.
-
Data Analysis: The percentage of inhibition for each concentration of the test compound is calculated relative to a control without any inhibitor. The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Mechanism of Action
Monoamine oxidases play a critical role in the degradation of monoamine neurotransmitters in the presynaptic neuron. The following diagram illustrates the general signaling pathway and the site of action for MAO inhibitors.
Caption: General mechanism of MAO and its inhibition.
MAO inhibitors, such as the 3-arylcoumarin analogs, act by binding to the MAO enzyme and preventing it from metabolizing monoamine neurotransmitters.[1][2] This leads to an accumulation of neurotransmitters in the presynaptic terminal, resulting in increased storage in synaptic vesicles and subsequent release into the synaptic cleft. The elevated concentration of neurotransmitters in the synapse enhances their binding to postsynaptic receptors, thereby modulating neurotransmission. The efficacy of different analogs is determined by their affinity for the enzyme and their selectivity for the MAO-A or MAO-B isoform.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Structures and Mechanism of the Monoamine Oxidase Family - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAO inhibitory activity modulation: 3-Phenylcoumarins versus 3-benzoylcoumarins [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Study: MAO-A/B-IN-3 vs. Clorgyline
A Comparative Guide for Researchers in Drug Development
In the landscape of neuropharmacology, the selective inhibition of monoamine oxidases (MAOs) remains a critical area of research for the development of therapeutics for neurodegenerative diseases and psychiatric disorders. This guide provides a detailed head-to-head comparison of two notable monoamine oxidase inhibitors: MAO-A/B-IN-3, a dual inhibitor of both MAO-A and MAO-B, and clorgyline, a well-established selective inhibitor of MAO-A.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical properties, inhibitory activities, and the experimental methodologies used for their characterization. It is important to note that while extensive data exists for the established compound clorgyline, information on MAO-A/B-IN-3 is primarily available through supplier-provided technical data. No direct head-to-head comparative studies between these two specific compounds have been identified in the public domain. Therefore, this guide synthesizes the available data to provide a parallel comparison.
Data Presentation: Quantitative Inhibitory Activity
The following tables summarize the key quantitative data for MAO-A/B-IN-3 and clorgyline, focusing on their inhibitory potency against MAO-A and MAO-B.
Table 1: Inhibitory Potency (IC50) of MAO-A/B-IN-3 and Clorgyline
| Compound | Target | IC50 (nM) |
| MAO-A/B-IN-3 | MAO-A | 67[1] |
| MAO-B | 29[1] | |
| AChE | 1370[1] | |
| Clorgyline | MAO-A | 1.2[2] |
| MAO-B | 1900[2] |
Table 2: Inhibition Constant (Ki) of Clorgyline
| Compound | Target | Ki (µM) |
| Clorgyline | MAO-A | 0.054[2] |
| MAO-B | 58[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.
IC50 Determination for MAO Inhibition
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against MAO-A and MAO-B.
Objective: To determine the concentration of an inhibitor required to reduce the activity of MAO-A or MAO-B by 50%.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
MAO substrate (e.g., kynuramine or p-tyramine)
-
Inhibitor compound (MAO-A/B-IN-3 or clorgyline) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Detection reagent (e.g., a fluorometric probe that detects H2O2 production)
-
96-well microplate (black, for fluorescence assays)
-
Microplate reader capable of fluorescence detection
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to the desired concentration in pre-warmed assay buffer.
-
Inhibitor Preparation: Prepare a serial dilution of the inhibitor compound in the assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1% DMSO).
-
Pre-incubation: Add a fixed volume of the enzyme solution to each well of the 96-well plate. Then, add an equal volume of the serially diluted inhibitor solutions to the respective wells. A control well should contain the enzyme and buffer with the solvent used for the inhibitor. Incubate the plate for a specific duration (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed volume of the MAO substrate to each well.
-
Signal Detection: Immediately begin monitoring the fluorescence signal in a kinetic mode using a microplate reader at the appropriate excitation and emission wavelengths for the detection reagent. The rate of increase in fluorescence is proportional to the enzyme activity.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to MAO inhibition and experimental design.
Caption: Signaling pathway of monoamine neurotransmitter degradation by MAO-A and its inhibition.
Caption: Experimental workflow for determining the IC50 of a MAO inhibitor.
Concluding Remarks
This guide provides a comparative overview of MAO-A/B-IN-3 and clorgyline based on currently available data. Clorgyline is a potent and highly selective irreversible inhibitor of MAO-A. In contrast, MAO-A/B-IN-3 is a dual inhibitor with potent activity against both MAO-A and MAO-B, and it also exhibits inhibitory activity against acetylcholinesterase (AChE).
The choice between a selective MAO-A inhibitor like clorgyline and a dual MAO-A/B inhibitor such as MAO-A/B-IN-3 will depend on the specific research question and therapeutic goal. For studies focused on the specific roles of MAO-A, a selective inhibitor is preferable. However, for conditions where the inhibition of both MAO isoforms and potentially AChE may be beneficial, a dual inhibitor could be of greater interest.
Further research, including direct head-to-head in vitro and in vivo studies, is necessary to fully elucidate the comparative pharmacology, efficacy, and safety profiles of these two compounds. The provided experimental protocols offer a foundation for conducting such comparative analyses.
References
Confirming Target Engagement of MAO-B-IN-3 in Cellular Models: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of MAO-B-IN-3, a reversible and selective inhibitor of Monoamine Oxidase B (MAO-B).
Monoamine Oxidase B is a mitochondrial enzyme responsible for the oxidative deamination of several key neurotransmitters, including dopamine.[1][2] Its inhibition is a therapeutic strategy for neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1][3] MAO-B-IN-3 has been identified as a potent and selective inhibitor of MAO-B with an IC50 of 96 nM.[3] This guide will detail and compare common methodologies to confirm the binding of MAO-B-IN-3 to MAO-B within a cellular context, presenting supporting data and detailed protocols.
Comparison of Target Engagement Methodologies
Several robust methods exist to confirm the interaction of a small molecule inhibitor with its intracellular target. The choice of method often depends on factors such as the availability of specific reagents, the desired throughput, and the nature of the biological question being addressed. Below is a comparison of three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET Target Engagement Assay, and Western Blotting for downstream pathway analysis.
| Method | Principle | Advantages | Disadvantages | Typical Quantitative Output |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against heat-induced denaturation. | Label-free, applicable to endogenous proteins, reflects target engagement in a physiological context.[4][5] | Lower throughput, may not be suitable for all targets, requires specific antibodies for detection. | Melt curve (Tm), Thermal shift (ΔTm) |
| NanoBRET™ Target Engagement Assay | Measures the binding of a test compound by its ability to displace a fluorescent tracer from a NanoLuc® luciferase-tagged target protein in live cells.[6][7][8] | High-throughput, quantitative measurement of affinity and occupancy in live cells, can determine residence time.[7] | Requires genetic modification of the target protein, relies on a specific tracer molecule. | IC50/EC50 values, apparent affinity (Kapp) |
| Downstream Pathway Analysis (Western Blot) | Measures the functional consequence of target inhibition by assessing changes in the phosphorylation or abundance of downstream signaling molecules. | Provides evidence of functional target modulation, can be performed with standard lab equipment. | Indirect measure of target engagement, pathway complexity can make interpretation challenging. | Fold change in protein phosphorylation or expression. |
Visualizing Experimental Workflows and Signaling Pathways
To better illustrate the experimental processes and the biological context of MAO-B inhibition, the following diagrams are provided.
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if MAO-B-IN-3 binds to and stabilizes MAO-B protein in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., SH-SY5Y, which endogenously expresses MAO-B) to 80-90% confluency. Treat cells with varying concentrations of MAO-B-IN-3 or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour).
-
Heating: After treatment, harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension and heat each aliquot to a different temperature (e.g., ranging from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Fractionation: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing non-denatured proteins) from the precipitated (denatured) proteins.
-
Protein Detection: Collect the supernatant (soluble fraction) and analyze the amount of soluble MAO-B by Western Blot or ELISA using a specific anti-MAO-B antibody.
-
Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble MAO-B against the temperature to generate a melt curve. Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured. A positive thermal shift (ΔTm) in the MAO-B-IN-3 treated samples compared to the vehicle control indicates target engagement.
NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the affinity of MAO-B-IN-3 for MAO-B in live cells.
Methodology:
-
Cell Preparation: Transfect HEK293 cells with a vector expressing a fusion protein of MAO-B and NanoLuc® luciferase. Plate the transfected cells in a 96-well or 384-well plate.
-
Compound and Tracer Addition: Prepare serial dilutions of MAO-B-IN-3. Add the NanoBRET™ tracer (a fluorescently labeled molecule that binds to MAO-B) and the MAO-B-IN-3 dilutions to the cells. Include a "no inhibitor" control.
-
Substrate Addition and Signal Measurement: Add the NanoLuc® substrate to the wells to initiate the luminescence reaction. Measure the BRET signal, which is the ratio of the fluorescence emission from the tracer to the luminescence emission from the NanoLuc® luciferase.
-
Data Analysis: The binding of MAO-B-IN-3 to the MAO-B-NanoLuc® fusion protein will displace the fluorescent tracer, leading to a decrease in the BRET signal. Plot the BRET ratio against the concentration of MAO-B-IN-3 and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of the compound in displacing the tracer.
Downstream Pathway Analysis by Western Blot
Objective: To assess the functional consequence of MAO-B inhibition by measuring changes in downstream signaling. As MAO-B metabolizes dopamine, a direct functional readout can be challenging in many cell lines. However, MAO-B activity also produces reactive oxygen species (ROS).[9] Therefore, a potential downstream marker could be a ROS-sensitive signaling pathway. For illustrative purposes, we will consider the phosphorylation of a hypothetical downstream kinase sensitive to ROS levels.
Methodology:
-
Cell Treatment: Treat cells with increasing concentrations of MAO-B-IN-3 for a specified duration.
-
Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
Western Blotting: Separate the protein lysates by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream target and a primary antibody for the total amount of that protein. Also, probe for a loading control (e.g., GAPDH or β-actin).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities and normalize the level of the phosphorylated protein to the total protein. A dose-dependent decrease in the phosphorylation of the downstream target would suggest functional engagement of MAO-B by MAO-B-IN-3.
Conclusion
Confirming target engagement in a cellular environment is a cornerstone of modern drug discovery. The methods outlined in this guide—CETSA, NanoBRET™, and downstream pathway analysis—provide a robust toolkit for researchers to validate the interaction of MAO-B-IN-3 with its target, MAO-B. While CETSA offers a label-free approach in a native cellular context, NanoBRET™ provides high-throughput, quantitative affinity data in live cells. Downstream pathway analysis complements these methods by providing evidence of the functional consequences of target inhibition. The selection of the most appropriate assay will depend on the specific research question and available resources, with each method offering unique insights into the cellular activity of MAO-B-IN-3.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 8. promegaconnections.com [promegaconnections.com]
- 9. Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
Independent Verification of MAO-B Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine, a neurotransmitter crucial for motor control, motivation, and reward. Inhibition of MAO-B increases the synaptic availability of dopamine, representing a cornerstone therapeutic strategy for Parkinson's disease and a potential approach for other neurological disorders. This guide provides an objective comparison of a recently developed, potent, and selective MAO-B inhibitor, referred to here as Compound C3 ((S)-1-(4-((3-fluorobenzyl)oxy)benzyl)azetidine-2-carboxamide), with established MAO-B inhibitors.
A search for a specific compound designated "Mao-IN-3" did not yield independent, peer-reviewed scientific literature. Therefore, this guide utilizes Compound C3 as a representative example of a next-generation selective MAO-B inhibitor, based on available academic research, to facilitate a data-driven comparison.
Comparative Analysis of MAO-B Inhibitors
The efficacy of MAO-B inhibitors is primarily assessed by their potency (IC50 value) and their selectivity for MAO-B over the MAO-A isoform. High selectivity is critical to avoid the "cheese effect," a hypertensive crisis that can occur with non-selective MAO inhibitors.[1] The following table summarizes the in vitro activity of Compound C3 in comparison to other well-established MAO-B inhibitors.
| Compound | MAO-B IC50 (nM) | MAO-A IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Mechanism of Action |
| Compound C3 | 11.3 | >100,000 | >8,850 | Reversible |
| Safinamide | 98 | >100,000 | >1,000 | Reversible |
| Rasagiline | 4 - 14 | 412 - 700 | ~50 | Irreversible |
| Selegiline (R-Deprenyl) | ~10 | ~1,270 | ~127 | Irreversible |
Data for Compound C3 and its comparison with Safinamide are derived from in vitro biological evaluations.[2] Data for Rasagiline and Selegiline are compiled from various preclinical studies.[3][4]
Signaling Pathway of Dopamine Metabolism
Monoamine oxidase B is located on the outer mitochondrial membrane and plays a critical role in the degradation of dopamine in the brain.[5] By inhibiting MAO-B, the catabolism of dopamine to 3,4-dihydroxyphenylacetic acid (DOPAC) is reduced, thereby increasing the concentration and duration of action of dopamine in the synaptic cleft.[6][7]
Caption: Dopamine metabolism pathway and the action of MAO-B inhibitors.
Experimental Protocols
The determination of MAO-A and MAO-B inhibitory activity is a critical step in the evaluation of new chemical entities. A common and reliable method is the fluorometric assay, which measures the production of hydrogen peroxide, a byproduct of the monoamine oxidase reaction.
Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against human recombinant MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., p-tyramine or kynuramine)
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine)
-
Horseradish peroxidase (HRP)
-
Test compound and reference inhibitors (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)
-
Sodium phosphate buffer (pH 7.4)
-
96-well microplates (black, flat-bottom)
-
Fluorescence microplate reader (Excitation ~535 nm, Emission ~587 nm)
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, substrates, Amplex Red/HRP, and test compounds in sodium phosphate buffer. Test compounds are typically prepared in a series of dilutions.
-
Reaction Setup: In a 96-well plate, add the MAO enzyme (either MAO-A or MAO-B) to wells containing various concentrations of the test compound or a vehicle control.
-
Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Initiation of Reaction: Add the substrate and the Amplex Red/HRP solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals for a specified duration (e.g., 30-60 minutes) using a microplate reader. The rate of increase in fluorescence is proportional to the MAO activity.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Normalize the data to the activity of the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of novel MAO-B inhibitors.
Caption: Workflow for discovery and validation of MAO-B inhibitors.
Conclusion
The independent verification of a compound's biological activity is paramount in drug discovery and development. While direct, independent data on a molecule named "this compound" is not available in the peer-reviewed literature, the analysis of representative next-generation MAO-B inhibitors like Compound C3 demonstrates the ongoing progress in this field.[2] These novel compounds exhibit high potency and, critically, improved selectivity over older generations of MAO-B inhibitors. The experimental protocols and workflows outlined in this guide provide a framework for the rigorous evaluation of such compounds, ensuring that only the most promising candidates advance toward clinical development for the treatment of neurodegenerative diseases.
References
- 1. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 2. Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Mao-B-IN-32 | C20H19FO4 | CID 171391805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Monoamine oxidase B - Wikipedia [en.wikipedia.org]
- 6. Frontiers | Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors [frontiersin.org]
- 7. New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to MAO-IN-3 and Natural MAO Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic monoamine oxidase (MAO) inhibitor, MAO-IN-3, and a selection of natural MAO inhibitors. This document outlines their performance based on experimental data, details relevant experimental protocols, and visualizes key mechanisms and workflows.
Introduction to Monoamine Oxidase and its Inhibition
Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as serotonin, dopamine, and norepinephrine.[1][2] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificity and tissue distribution. Inhibition of these enzymes can increase the concentration of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases like Parkinson's disease.[3][4] MAO inhibitors can be classified as either reversible or irreversible, and as selective for one of the isoforms or non-selective.[1][4] This guide focuses on a comparative analysis of the synthetic compound this compound and several well-characterized natural MAO inhibitors.
Performance Comparison: this compound vs. Natural Inhibitors
The efficacy and selectivity of MAO inhibitors are commonly quantified by their half-maximal inhibitory concentration (IC50) values. A lower IC50 value indicates a higher potency of the inhibitor. The following tables summarize the available quantitative data for this compound and selected natural MAO inhibitors.
Table 1: Inhibitory Potency (IC50) of this compound
| Compound | Target | IC50 | Inhibition of MAO-A | Reversibility |
| MAO-B-IN-3 | MAO-B | 96 nM | 3% inhibition at 1 µM | Reversible |
This compound is more accurately identified as MAO-B-IN-3, a selective and reversible inhibitor of MAO-B.
Table 2: Inhibitory Potency (IC50) of Selected Natural MAO Inhibitors
| Natural Compound | Source | Target | IC50 | Reversibility |
| Harmine | Peganum harmala[5] | MAO-A | 2.3 nM[6] | Reversible |
| MAO-B | 59,000 nM[6] | |||
| Curcumin | Curcuma longa[7] | MAO-A | 3.09 µM[7] | Reversible |
| MAO-B | 2.59 µM[7] | |||
| Quercetin | Various plants[8][9] | MAO-A | 1.52 µM[8] | Reversible |
| MAO-B | 28.39 µM[8] | |||
| Piperine | Piper longum[10] | MAO-A | 20.9 µM[10] | Reversible |
| MAO-B | 7.0 µM[10] |
Experimental Protocols
The determination of MAO inhibitory activity is crucial for the characterization of novel compounds. Below is a detailed methodology for a common in vitro MAO activity assay.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
This protocol describes a fluorometric method for determining the IC50 values of test compounds against MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate)[11]
-
Test compound (e.g., MAO-B-IN-3, natural inhibitor) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Clorgyline (selective MAO-A inhibitor, positive control)
-
Selegiline (selective MAO-B inhibitor, positive control)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant MAO-A or MAO-B enzyme to the desired concentration in phosphate buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical concentration range for initial screening is 0.01 µM to 100 µM.[12]
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:
-
Phosphate buffer
-
Test compound dilution or positive/negative control
-
Enzyme preparation
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[13]
-
Reaction Initiation: Add the substrate kynuramine to each well to initiate the enzymatic reaction. The final concentration of kynuramine should be close to its Km value for the respective enzyme.[12]
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 20-30 minutes).[14]
-
Fluorescence Measurement: Stop the reaction (e.g., by adding a stop solution or by heat inactivation) and measure the fluorescence of the product, 4-hydroxyquinoline, using a microplate reader (e.g., excitation at ~320 nm and emission at ~380 nm).[11]
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate key concepts in MAO inhibition.
Caption: Mechanisms of reversible and irreversible MAO inhibition.
Caption: Experimental workflow for an in vitro MAO inhibition assay.
Concluding Remarks
This guide provides a comparative overview of the synthetic MAO-B inhibitor, MAO-B-IN-3, and several natural MAO inhibitors. MAO-B-IN-3 demonstrates high potency and selectivity for MAO-B with reversible inhibition. Natural inhibitors, while often less potent and selective than their synthetic counterparts, offer a diverse range of chemical scaffolds and can exhibit multi-target activity.[] The choice between a synthetic and a natural inhibitor will depend on the specific research question, with synthetic inhibitors offering high precision for target validation and natural inhibitors providing opportunities for the discovery of novel therapeutic leads with potentially broader pharmacological profiles. The provided experimental protocol offers a robust framework for the in-house evaluation and comparison of various MAO inhibitors.
References
- 1. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]
- 3. Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. psychscenehub.com [psychscenehub.com]
- 5. beta-Carboline alkaloids in Peganum harmala and inhibition of human monoamine oxidase (MAO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quercetin and Related Chromenone Derivatives as Monoamine Oxidase Inhibitors: Targeting Neurological and Mental Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Piperine from the fruits of Piper longum with inhibitory effect on monoamine oxidase and antidepressant-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 12. Computationally Assisted Lead Optimization of Novel Potent and Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Assay: Inhibition of recombinant human MAO-B assessed as reduction in 4-hydroxyquinolone production using kynuramine as substrate after 20 mins by fl... - ChEMBL [ebi.ac.uk]
Benchmarking Mao-IN-3: A Comparative Guide for Researchers
This guide provides a detailed comparison of Mao-IN-3, a reversible and selective inhibitor of monoamine oxidase B (MAO-B), against established standards in the field. The data and protocols presented herein are intended for researchers, scientists, and drug development professionals engaged in the study of MAO inhibitors.
Introduction to this compound
This compound is a research chemical identified as a reversible and selective inhibitor of monoamine oxidase B (MAO-B)[1]. MAO-B is a key enzyme in the catabolism of monoamine neurotransmitters, particularly dopamine[2][3]. Its inhibition can lead to increased dopamine levels in the brain, a strategy employed in the treatment of Parkinson's disease[2][3]. This guide benchmarks this compound against both selective and non-selective, as well as reversible and irreversible MAO inhibitors to provide a comprehensive performance profile.
Comparative Inhibitor Analysis
The performance of this compound is compared against four standard MAO inhibitors:
-
Selegiline (L-Deprenyl): An irreversible and selective MAO-B inhibitor widely used in the treatment of Parkinson's disease[2][4].
-
Rasagiline: A potent, irreversible, and selective MAO-B inhibitor also used for Parkinson's disease[2][3][5].
-
Clorgyline: A potent and irreversible inhibitor with high selectivity for MAO-A[6][7].
-
Moclobemide: A reversible and selective inhibitor of MAO-A, used as an antidepressant[8][9][10].
Data Presentation
Table 1: In Vitro Inhibitory Potency (IC50) of MAO Inhibitors
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-A/MAO-B) |
| This compound | >1000* | 96[1] | >10.4 |
| Selegiline | 23,000[4] | 51[4] | 451 |
| Rasagiline | 412[5] | 4.43[5][] | 93 |
| Clorgyline | 1.2[6] - 11[12] | 1,900[6] | 0.0006 - 0.0058 |
| Moclobemide | 6,100[9] - 10,000[8] | >1,000,000[8] | <0.01 |
*this compound shows a 3% inhibitory rate on MAO-A at 1 µM (1000 nM)[1].
Table 2: Inhibitor Constant (Ki) of MAO Inhibitors
The inhibitor constant (Ki) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) |
| This compound | Not available | Not available |
| Selegiline | Not available | Not available |
| Rasagiline | Not available | Not available |
| Clorgyline | 0.054[6] | 58[6] |
| Moclobemide | Not available | Not available |
Signaling Pathway and Mechanism of Action
Monoamine oxidases are enzymes that catalyze the oxidative deamination of monoamines. MAO-A preferentially deaminates serotonin and norepinephrine, while MAO-B primarily metabolizes dopamine. Inhibition of MAO-B by compounds like this compound prevents the breakdown of dopamine, thereby increasing its concentration in the synaptic cleft.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rasagiline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 12. bioassaysys.com [bioassaysys.com]
Safety Operating Guide
Navigating the Disposal of Mao-IN-3: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for a novel or specialized compound like Mao-IN-3 may not be readily available, a comprehensive approach based on established hazardous waste management principles is essential. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for this compound in public databases, it must be handled as a substance with potential hazards. All personnel should adhere to the following precautions:
-
Consult internal safety resources: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They can provide specific guidance based on the known chemical class of this compound and are responsible for ensuring compliance with all federal, state, and local regulations.[1]
-
Utilize Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid generating dust or aerosols: Handle the compound in a manner that minimizes the creation of airborne particles.
-
Prevent environmental release: Do not dispose of this compound down the drain or in the regular trash.[2] It should be treated as hazardous waste.
Step-by-Step Disposal Protocol for this compound
The following protocol outlines a general yet robust procedure for the disposal of research chemicals like this compound.
-
Waste Identification and Segregation:
-
Containerization and Labeling:
-
Use a chemically compatible and leak-proof container for waste collection.
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Include the date of accumulation. Proper identification is crucial for disposal personnel.[1]
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated and away from sources of ignition or incompatible chemicals.
-
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS department to schedule a pickup of the hazardous waste.[1]
-
Provide them with all necessary information about the waste, including the chemical name and quantity.
-
Key Considerations for Hazardous Waste
The following table summarizes crucial characteristics to consider when managing chemical waste. In the absence of specific data for this compound, assuming these properties are present is a prudent approach.
| Characteristic | Description | General Handling Procedure |
| Ignitability | Can create fire under certain conditions, are spontaneously combustible, or have a flash point less than 60 °C (140 °F). | Store away from ignition sources. |
| Corrosivity | Have a pH less than or equal to 2, or greater than or equal to 12.5, or are capable of corroding metal containers. | Store in appropriate, corrosion-resistant containers. |
| Reactivity | Are unstable under "normal" conditions. They can cause explosions, toxic fumes, gases, or vapors when heated, compressed, or mixed with water. | Store in a stable environment and do not mix with other chemicals. |
| Toxicity | Are harmful or fatal when ingested or absorbed. | Handle with appropriate PPE to avoid exposure. |
Experimental Protocols: Waste Characterization
In a research setting, if the decomposition products of a novel compound are unknown, experimental analysis may be necessary for safe disposal. A common technique is Thermogravimetric Analysis (TGA) , which can provide information about the thermal stability and decomposition of a material.
General TGA Protocol:
-
A small, precisely weighed sample of the compound is placed in a TGA furnace.
-
The sample is heated at a controlled rate in a specified atmosphere (e.g., nitrogen or air).
-
The mass of the sample is continuously monitored as a function of temperature.
-
Significant mass loss events indicate decomposition, and the resulting temperature ranges can inform the stability of the compound. Analysis of the evolved gases can help identify decomposition products.[4][5]
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a laboratory chemical.
Caption: A flowchart outlining the procedural steps for the safe disposal of laboratory chemical waste.
By adhering to these general but critical procedures, research professionals can ensure the safe and compliant disposal of specialized compounds like this compound, thereby fostering a secure and responsible laboratory environment.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. rgvstormwater.org [rgvstormwater.org]
- 3. Procedure | Waste Management and Disposal [policy.umn.edu]
- 4. mdpi.com [mdpi.com]
- 5. Investigation on the Thermal Decomposition Behavior of Molybdenum Trioxide Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Information regarding "Mao-IN-3" is currently unavailable.
Extensive searches for a chemical compound specifically identified as "Mao-IN-3" have not yielded any relevant safety data sheets, handling procedures, or specific experimental protocols. The information retrieved primarily pertains to other substances, including Molybdenum Oxide (MoO3) and MMAO-3A in Toluene, or provides general guidance on Monoamine Oxidase Inhibitors (MAOIs).
Researchers, scientists, and drug development professionals seeking to handle a substance designated as "this compound" are strongly advised to consult the original supplier or manufacturer to obtain a comprehensive Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and the necessary personal protective equipment (PPE) and handling precautions.
In the absence of specific data for "this compound," it is crucial to adhere to general best practices for handling potentially hazardous, uncharacterized research chemicals. This includes, but is not limited to:
-
Engineering Controls: Working within a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Utilizing appropriate chemical-resistant gloves, a lab coat, and splash goggles or a face shield to prevent skin and eye contact. The selection of specific PPE should be guided by a conservative assessment of the potential hazards until more information is available.
-
Standard Operating Procedures (SOPs): Developing and strictly following a detailed SOP for all procedures involving the compound. This should cover weighing, dissolution, reaction setup, workup, and waste disposal.
-
Waste Disposal: Treating all waste contaminated with the substance as hazardous and disposing of it in accordance with institutional and local regulations.
It is imperative to conduct a thorough risk assessment before commencing any work with an uncharacterized compound. This assessment should be documented and approved by the relevant institutional safety committee.
Until a specific Safety Data Sheet for "this compound" can be obtained, a cautious and conservative approach to handling is the only way to ensure the safety of laboratory personnel.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
